1,3-Dichloro-2-(trifluoromethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHTVHBEUJLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539732 | |
| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-49-6 | |
| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 1,3-dichloro-2-(trifluoromethoxy)benzene. This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy group, combined with the reactive sites offered by the dichlorinated aromatic ring. This guide outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2,6-dichlorophenol. The proposed pathway involves the introduction of the trifluoromethoxy group via a two-step chlorination/fluorination sequence of a thiocarbonyl intermediate.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of O-(2,6-Dichlorophenyl) chlorothionoformate
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (4.4 g, 0.11 mol) in mineral oil. The mineral oil is removed by washing with anhydrous tetrahydrofuran (THF) (3 x 20 mL). Anhydrous THF (150 mL) is then added to the flask.
-
Addition of Phenol: A solution of 2,6-dichlorophenol (16.3 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes. The reaction mixture is then stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Formation of Thiocarbonyl Intermediate: The resulting solution of sodium 2,6-dichlorophenoxide is cooled to 0 °C, and a solution of thiophosgene (11.5 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove sodium chloride, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to yield O-(2,6-dichlorophenyl) chlorothionoformate as a yellow oil.
Synthesis of 1,3-Dichloro-2-(trichloromethoxy)benzene
-
Chlorination: O-(2,6-Dichlorophenyl) chlorothionoformate (25.8 g, 0.1 mol) is dissolved in carbon tetrachloride (200 mL) in a three-necked flask equipped with a gas inlet tube and a condenser. Chlorine gas is bubbled through the solution at a moderate rate while irradiating with a UV lamp for 6 hours. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Purification: The solvent is removed under reduced pressure, and the crude 1,3-dichloro-2-(trichloromethoxy)benzene is obtained as a pale yellow oil, which is used in the next step without further purification.
Synthesis of this compound
-
Fluorination: A mixture of 1,3-dichloro-2-(trichloromethoxy)benzene (29.6 g, 0.1 mol), antimony trifluoride (21.4 g, 0.12 mol), and a catalytic amount of antimony pentachloride (1.5 g, 5 mol%) is placed in a Hastelloy autoclave.
-
Reaction Conditions: The autoclave is sealed and heated to 150 °C with stirring for 8 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with 10% aqueous hydrochloric acid (100 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The structural confirmation of this compound is based on a combination of spectroscopic techniques. The expected data are summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₃Cl₂F₃O |
| Molecular Weight | 247.00 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 180-190 °C |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.45 (m, 1H), 7.15-7.25 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C-O), 130-135 (C-Cl), 125-130 (CH), 120-125 (q, J ≈ 257 Hz, CF₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58 to -60 (s, 3F) |
| IR (neat, cm⁻¹) | ~3080 (Ar C-H), ~1600, 1470 (C=C), ~1250 (C-F), ~1180 (C-O), ~800 (C-Cl) |
| Mass Spec (EI, m/z) | 246/248/250 (M⁺, isotopic pattern for 2 Cl), 177 (M⁺ - CF₃) |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Thiophosgene and Chlorine Gas: Highly toxic and corrosive. Handle with extreme caution using appropriate personal protective equipment (PPE).
-
Antimony Compounds: Toxic and should be handled with care.
-
Autoclave: High-pressure reactions should be conducted behind a blast shield.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a comprehensive overview of a viable synthetic route and expected characterization data for this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this promising compound in various applications.
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃O. Its structural features, including the dichlorinated benzene ring and the trifluoromethoxy group, make it a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and a key synthetic application in the context of drug discovery.
Core Physicochemical Properties
While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, its fundamental properties have been identified. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 97608-49-6 | Capot Chemical[1] |
| Molecular Formula | C₇H₃Cl₂F₃O | Capot Chemical[1] |
| Molecular Weight | 231.00 g/mol | Capot Chemical[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
A second, fresh sample is then heated, with the temperature raised rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2]
Boiling Point Determination
For a liquid compound, the boiling point is a characteristic physical property.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at the top end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is noted.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4][5]
Density Measurement
The density of a liquid can be determined using several methods.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Water bath for temperature control
-
Sample of this compound
Procedure (Pycnometer Method):
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and the excess liquid is removed.
-
The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 20 °C or 25 °C).
-
The pycnometer is then removed, wiped dry, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[6][7][8]
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for its application in synthesis and biological studies.
Apparatus:
-
Test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Sample of this compound
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
-
A known volume of a solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The mixture is allowed to stand, and visual observation is made to determine if the solid has dissolved completely.
-
If the compound dissolves, more solute can be added until saturation is reached to determine the approximate solubility.
-
This process is repeated with a variety of solvents of different polarities.[9] Halogenated aromatic hydrocarbons generally exhibit low solubility in water but are miscible with many organic solvents.[10]
Synthetic Application in Drug Discovery
A significant application of this compound is in the synthesis of pyrrolopyrazole derivatives, which have been identified as inhibitors of phosphatidylserine synthase 1 (PSS1). PSS1 is an enzyme involved in the synthesis of phosphatidylserine, a key phospholipid in cell membranes.[11][12][13] The inhibition of PSS1 is being explored as a potential therapeutic strategy in oncology, particularly for B cell lymphomas.[11][12][14][15]
A European Patent (EP 3936192 B1) describes a synthetic route where this compound is a key starting material. The synthesis involves a borylation reaction followed by further transformations to yield the final PSS1 inhibitor.
Synthetic Workflow for a Pyrrolopyrazole Derivative
The following diagram illustrates the initial step in the synthesis of a key intermediate for a PSS1 inhibitor, starting from this compound.
This initial borylation reaction converts this compound into a boronic ester intermediate, which is a versatile building block for subsequent cross-coupling reactions to construct the complex pyrrolopyrazole scaffold of the final PSS1 inhibitor.
References
- 1. 97608-49-6 | this compound - Capot Chemical [capotchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. calnesis.com [calnesis.com]
- 7. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 8. mt.com [mt.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 11. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidylserine turns the gears of phospholipids in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
1,3-Dichloro-2-(trifluoromethoxy)benzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dichloro-2-(trifluoromethoxy)benzene (CAS Number: 97608-49-6), a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. Due to its unique substitution pattern, this molecule serves as a valuable building block for more complex structures, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, molecular structure, and its role as a synthetic intermediate. While specific experimental data for this compound is not widely available in public literature, this guide also provides general methodologies for the synthesis and characterization of related trifluoromethoxybenzene derivatives, offering a foundational understanding for researchers in the field.
Chemical Identity and Molecular Structure
This compound is a substituted benzene ring containing two chlorine atoms and a trifluoromethoxy group. The strategic placement of these functional groups imparts specific physicochemical properties that are highly sought after in drug design.
Molecular Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 97608-49-6 |
| Molecular Formula | C₇H₃Cl₂F₃O |
| Molecular Weight | 231.00 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl |
| InChI Key | YWJQFZDBLJVHBE-UHFFFAOYSA-N |
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry due to its unique electronic and lipophilic properties. It is often considered a "lipophilic electron-withdrawing group," which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Incorporating a trifluoromethoxy group can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can increase the half-life of a drug candidate.
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Improved Oral Bioavailability: Enhanced metabolic stability and membrane permeability often translate to better absorption and bioavailability when a drug is administered orally.
Synthesis and Reactivity
General Experimental Protocol for the Synthesis of Aryl Trifluoromethyl Ethers
The following is a generalized procedure for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols, which could be adapted for the synthesis of this compound from 2,6-dichlorophenol.
Reaction: Ar-OH + Reagent → Ar-OCF₃
Materials:
-
Substituted phenol (e.g., 2,6-dichlorophenol)
-
Trifluoromethylating agent (e.g., CF₃I, Togni's reagent)
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol, copper catalyst, and base.
-
Add the anhydrous solvent and stir the mixture at room temperature for a specified period.
-
Introduce the trifluoromethylating agent to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.
Role as a Synthetic Intermediate
This compound is a valuable intermediate in the synthesis of more complex molecules. One notable application is in the preparation of 4-chloro-3-(trifluoromethoxy)aniline.
Experimental Workflow: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline
This workflow outlines the synthetic transformation of this compound to a key aniline derivative.
An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1,3-dichloro-2-(trifluoromethoxy)benzene. Due to the limited availability of experimental spectra in the public domain, this document relies on computational predictions to offer insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's structural features as reflected in its spectroscopic profiles.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been generated using computational chemistry software and established prediction algorithms.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 | t | 1H | H-5 |
| 7.28 | d | 2H | H-4, H-6 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 148.5 (q, J ≈ 2 Hz) | C-2 |
| 133.0 | C-1, C-3 |
| 131.0 | C-5 |
| 126.5 | C-4, C-6 |
| 120.4 (q, J ≈ 259 Hz) | CF₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| -58.2 | s | -OCF₃ |
Predicted relative to CFCl₃.
Table 4: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1100 | Strong | C-F stretch (in -OCF₃) |
| 1100-1000 | Strong | C-O stretch |
| 850-750 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 230 | 100 | [M]⁺ (with ³⁵Cl₂) |
| 232 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 234 | 10 | [M+4]⁺ (with ³⁷Cl₂) |
| 195 | 40 | [M-Cl]⁺ |
| 161 | 30 | [M-CF₃]⁺ |
| 132 | 25 | [C₆H₃Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for acquiring the spectroscopic data of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of this compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) could be added as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).
-
¹H NMR Spectroscopy : The ¹H NMR spectrum would be acquired on a 400 MHz spectrometer. Standard acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans would be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would be recorded at 100 MHz on the same instrument, using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds would be typical. A larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum would be acquired on a spectrometer equipped with a fluorine-observe probe, operating at a frequency of, for example, 376 MHz. A simple pulse-acquire sequence would be used, with a 30° pulse width and a relaxation delay of 1-2 seconds. Chemical shifts would be referenced to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. An average of 16 to 32 scans would be collected to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be performed using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph (GC-MS). A small amount of the sample would be introduced into the ion source, which is maintained under high vacuum. The molecules would be bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Navigating the Properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Technical Guide to its Solubility and Stability in Organic Solvents
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of the chemical compound 1,3-Dichloro-2-(trifluoromethoxy)benzene. This in-depth whitepaper addresses a critical knowledge gap for this halogenated aromatic ether, a structural motif of increasing interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally analogous compounds to provide well-founded estimations of its physicochemical properties and behavior in various organic solvents.
The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates, while the dichlorinated benzene ring offers sites for further chemical modification.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological screening.
Predicted Solubility Profile
Based on the general principles of "like dissolves like" and data for similar halogenated and fluorinated aromatic compounds, a qualitative solubility profile for this compound has been constructed. The high degree of halogenation and the presence of the trifluoromethoxy group suggest a nonpolar, lipophilic character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule lacks significant hydrogen bonding capabilities, limiting its interaction with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions between the solvent and the polar C-Cl and C-O-C bonds are expected to facilitate dissolution. |
| Nonpolar Halogenated | Dichloromethane, Chloroform | High | Strong van der Waals forces and dipole-dipole interactions with similar halogenated solvents will likely lead to high solubility. |
| Nonpolar Aromatic | Toluene, Benzene | High | Pi-stacking interactions between the aromatic rings of the solute and solvent should promote solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Moderate to High | The overall nonpolar nature of the molecule suggests good solubility in aliphatic hydrocarbons. |
Note: This table presents predicted solubilities. Experimental verification is strongly recommended.
Stability Considerations and Potential Degradation Pathways
Halogenated aromatic compounds are generally characterized by high thermal and chemical stability. The carbon-fluorine bond, in particular, is exceptionally strong, suggesting that the trifluoromethoxy group will be robust under most conditions.[1][2] However, several potential degradation pathways should be considered under specific stress conditions.
Key Stability Factors:
-
Thermal Stability: The compound is expected to be thermally stable under typical laboratory and storage conditions. At elevated temperatures, decomposition may occur, potentially leading to the formation of various degradation products.
-
Photostability: Aromatic systems can be susceptible to photodegradation upon exposure to UV light. This can lead to the formation of radicals and subsequent reactions, including dechlorination or rearrangement.
-
Hydrolytic Stability: The ether linkage and the trifluoromethoxy group are generally resistant to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond could occur.
-
Reductive Dechlorination: Under anaerobic conditions, particularly in the presence of certain microbial communities, chlorinated benzenes can undergo reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.
Experimental Protocols
To facilitate the empirical determination of the solubility and stability of this compound, the following detailed experimental protocols are provided.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Solution Preparation: Prepare solutions of this compound in the desired organic solvent at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions in parallel with a control sample stored under normal conditions.
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Expose solutions to a controlled source of UV light (e.g., in a photostability chamber).
-
Hydrolytic Stress (in aqueous co-solvents): Adjust the pH of the solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Sampling: Withdraw aliquots from each stressed solution and the control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and characterize any significant degradation products. The degradation kinetics (e.g., half-life) can be calculated from this data.
Visualizing Experimental Workflows
To provide a clear overview of the logical flow of the proposed experimental work, the following diagrams have been generated using the DOT language.
Caption: Workflow for Solubility Determination.
Caption: Experimental Workflow for Stability Testing.
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. The detailed experimental protocols and workflow diagrams offer a clear path for researchers to obtain the precise empirical data necessary for their specific applications. As the use of complex halogenated compounds continues to grow, a thorough understanding of their fundamental properties is essential for accelerating innovation in drug discovery and materials science.
References
An In-depth Technical Guide on the Electronic Effects of Substituents in 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the chloro and trifluoromethoxy substituents on the benzene ring in the molecule 1,3-dichloro-2-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established principles of physical organic chemistry to predict its reactivity and spectroscopic characteristics. Detailed, plausible experimental protocols for its synthesis and characterization are provided, alongside a theoretical framework for understanding the interplay of inductive and resonance effects. This document aims to serve as a valuable resource for researchers working with halogenated and trifluoromethoxy-substituted aromatic compounds in fields such as medicinal chemistry, materials science, and agrochemical development.
Introduction
The strategic incorporation of halogen and trifluoromethoxy (-OCF₃) groups into aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. These substituents profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethoxy group, in particular, is of significant interest due to its strong electron-withdrawing nature and its role as a "super-halogen" or "pseudo-halogen". This guide focuses on the electronic landscape of this compound, a molecule where the interplay of these powerful substituents dictates its chemical behavior.
The two chlorine atoms and the trifluoromethoxy group are all electron-withdrawing substituents, which significantly deactivates the benzene ring towards electrophilic aromatic substitution. The trifluoromethoxy group exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms, which is somewhat counteracted by a weaker electron-donating resonance effect (+R) from the oxygen lone pairs. The chlorine atoms also exhibit both a -I and a +R effect, with the inductive effect being dominant. The cumulative effect of these three substituents renders the aromatic ring electron-deficient.
Predicted Electronic Properties and Reactivity
Table 1: Hammett Substituent Constants for Related Groups
| Substituent | σ_meta_ | σ_para_ |
| Chloro (Cl) | +0.37 | +0.23 |
| Trifluoromethyl (CF₃) | +0.43 | +0.54 |
| Methoxy (OCH₃) | +0.12 | -0.27 |
Note: Data for the trifluoromethoxy group is not as extensively tabulated but is generally considered to be more electron-withdrawing than a chloro group.
The trifluoromethoxy group is a strong electron-withdrawing group primarily through the inductive effect of the fluorine atoms. This deactivates the aromatic ring towards electrophilic attack. The chlorine atoms are also deactivating. Therefore, this compound is expected to be significantly less reactive than benzene in electrophilic aromatic substitution reactions.
The directing effects of the substituents are also crucial. The trifluoromethoxy group, despite being deactivating, is an ortho, para-director due to the resonance contribution of the oxygen lone pairs. The chlorine atoms are also ortho, para-directing. In this specific molecule, the positions ortho and para to the trifluoromethoxy group are already substituted by chlorine atoms. Further electrophilic substitution, if it were to occur under harsh conditions, would be directed by the chlorine atoms to the remaining positions, though the overall reactivity is expected to be very low.
Caption: Logical relationship of substituent effects.
Experimental Protocols
As no direct synthesis protocol for this compound has been found in the literature, a plausible synthetic route is proposed based on established methods for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols. The starting material for this proposed synthesis is 2,6-dichlorophenol.
Proposed Synthesis of this compound
This proposed two-step synthesis involves the formation of a chlorothionoformate intermediate from 2,6-dichlorophenol, followed by fluorination.
Step 1: Synthesis of O-(2,6-Dichlorophenyl) chlorothionoformate
-
Materials:
-
2,6-Dichlorophenol
-
Thiophosgene (CSCl₂)
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2,6-dichlorophenol in a suitable volume of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of thiophosgene to the cooled solution with vigorous stirring.
-
While maintaining the temperature at 0-5 °C, add a solution of sodium hydroxide dropwise to neutralize the HCl gas evolved.
-
Continue stirring for 2-3 hours at room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude O-(2,6-dichlorophenyl) chlorothionoformate.
-
Step 2: Fluorination to this compound
-
Materials:
-
O-(2,6-Dichlorophenyl) chlorothionoformate
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalytic amount)
-
Inert solvent (e.g., tetrachloroethane)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve the crude O-(2,6-dichlorophenyl) chlorothionoformate in an inert, high-boiling solvent.
-
Add a stoichiometric amount of antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Caption: Proposed synthetic workflow.
Spectroscopic Characterization
The following are predicted spectroscopic data for this compound based on the analysis of similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 ppm (multiplet, 3H) |
| ¹³C NMR (CDCl₃) | δ 150-155 (C-OCF₃), 130-135 (C-Cl), 125-130 (aromatic CH), 118-122 (q, J ≈ 260 Hz, -OCF₃) |
| ¹⁹F NMR (CDCl₃) | δ -58 to -60 ppm (singlet) |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar-H stretch), 1600-1450 (C=C stretch), 1280-1200 (C-O stretch), 1200-1100 (C-F stretch), 800-700 (C-Cl stretch) |
Quantum Chemical Calculations (Theoretical)
While specific computational studies on this compound are not available, density functional theory (DFT) calculations could provide valuable insights into its electronic structure. Such calculations would likely reveal the following:
-
Electron Density Distribution: A calculated electrostatic potential map would show significant electron deficiency on the aromatic ring, with the most positive potential localized near the trifluoromethoxy and chlorine substituents.
-
Molecular Orbital Analysis: The HOMO and LUMO energies would confirm the deactivating nature of the substituents, with a relatively large HOMO-LUMO gap suggesting high kinetic stability.
-
NMR Chemical Shift Predictions: Theoretical calculations of NMR chemical shifts could corroborate the predicted values in Table 2 and aid in the structural confirmation of the synthesized compound.
Caption: Theoretical calculation workflow.
Conclusion
This compound represents a molecule with a highly electron-deficient aromatic system due to the cumulative electron-withdrawing effects of its substituents. This guide has provided a theoretical framework for understanding these electronic effects, along with a plausible and detailed experimental protocol for its synthesis and characterization based on established chemical transformations. The predicted spectroscopic data and the outline for computational analysis offer a roadmap for researchers interested in synthesizing and utilizing this and similar highly functionalized aromatic compounds. The insights provided herein are intended to facilitate further research and development in areas where fine-tuning of electronic properties is critical for molecular design.
An In-depth Technical Guide to 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dichloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in synthetic chemistry. Due to a lack of specific historical records on its discovery, this document focuses on the compound's physicochemical properties, plausible synthetic routes based on modern trifluoromethoxylation methodologies, and its role as a chemical intermediate. This guide is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound, identified by the CAS number 97608-49-6, is a niche chemical compound whose utility primarily lies in its role as a building block in the synthesis of more complex molecules. The trifluoromethoxy group (-OCF3) is a key structural motif in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. While the specific historical details of the discovery of this compound are not well-documented in publicly accessible literature, its emergence is intrinsically linked to the broader development of trifluoromethoxylation reactions in organic chemistry. The synthesis of aryl trifluoromethyl ethers has evolved significantly, with various methods being developed for the efficient introduction of the -OCF3 group onto an aromatic ring.
Physicochemical Properties
Quantitative data for this compound is primarily available through computational predictions. The following tables summarize these properties.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H3Cl2F3O | PubChem |
| Molecular Weight | 231.0 g/mol | PubChem |
| PubChem CID | 13405085 | PubChem |
| InChIKey | RIVHTVHBEUJLSP-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely utilized method for the synthesis of aryl trifluoromethyl ethers is the O-trifluoromethylation of the corresponding phenol. In this case, the logical precursor is 2,6-dichlorophenol.
Plausible Synthetic Pathway
The synthesis would likely proceed via the reaction of 2,6-dichlorophenol with a suitable trifluoromethylating agent.
Caption: Plausible synthetic pathway for this compound.
Representative Experimental Protocol: O-Trifluoromethylation of a Phenol
While a specific protocol for 2,6-dichlorophenol is unavailable, the following is a general procedure for the O-trifluoromethylation of phenols, which could be adapted for the synthesis of the target compound.
Materials:
-
Phenol substrate (e.g., 2,6-dichlorophenol)
-
Trifluoromethylating agent (e.g., a Togni reagent or Umemoto's reagent)
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
-
Base (if required by the specific reagent, e.g., sodium hydride)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, the phenol substrate is dissolved in the chosen solvent.
-
If required, a base is added to deprotonate the phenol, forming the corresponding phenoxide.
-
The trifluoromethylating agent is added to the reaction mixture, often portion-wise or as a solution.
-
The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a duration determined by monitoring the reaction progress (e.g., by thin-layer chromatography or gas chromatography).
-
Upon completion, the reaction is quenched, typically with water or an aqueous solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by column chromatography, to yield the pure aryl trifluoromethyl ether.
Spectroscopic Data
Table 2: Spectroscopic Data of Structurally Related Compounds
| Compound | CAS Number | Available Spectra | Database |
| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | Mass, IR | NIST |
| 1,3-Dichloro-2-methoxybenzene | 1984-65-2 | Mass, IR | NIST |
Applications and Role in Drug Development
The primary known application of this compound is as a synthetic intermediate. A European patent (EP3936192A1) describes its use in the synthesis of pyrrolopyrazole derivatives, which are being investigated as inhibitors of phosphatidylserine synthase 1 (PSS1) for potential cancer therapy.[1] This highlights the compound's relevance in the drug discovery pipeline, where the unique electronic and steric properties of the dichlorinated trifluoromethoxy benzene core can be exploited to design novel bioactive molecules.
Caption: Role as a synthetic intermediate in drug development.
Safety Information
Detailed safety information for this compound is not extensively documented. However, based on the safety data for structurally similar halogenated and trifluoromethylated aromatic compounds, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a specialized chemical intermediate with potential applications in the synthesis of novel therapeutic agents. While its own discovery and history are not well-documented, its existence is a testament to the advancements in fluorination and trifluoromethoxylation chemistry. The data and plausible synthetic methodologies presented in this guide offer a foundational resource for researchers and professionals working with this and related compounds. Further experimental investigation is needed to fully characterize its physical, chemical, and spectroscopic properties.
References
Predicted Biological Activity of 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analysis of the predicted biological activity of 1,3-Dichloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound for which limited experimental data is publicly available. In the absence of direct empirical evidence, this whitepaper employs a computational and analog-based predictive toxicology approach. By examining data from structurally similar compounds, including dichlorobenzenes and other halogenated aromatic hydrocarbons, we forecast potential toxicological endpoints, metabolic pathways, and mechanisms of action. This in-depth guide is intended to inform researchers, scientists, and drug development professionals of the compound's likely biological profile and to provide a framework for potential future experimental validation.
Introduction
This compound is a synthetic organic compound characterized by a benzene ring substituted with two chlorine atoms, and a trifluoromethoxy group. Its structural analogues, such as dichlorobenzenes and other halogenated aromatic hydrocarbons, are known to exhibit a range of biological activities and toxicities. These effects are often mediated by their metabolism, which can lead to the formation of reactive intermediates. This document synthesizes the known biological activities of these related compounds to predict the toxicological profile of this compound.
Predicted Toxicological Profile
Based on the known toxicities of structurally related compounds, this compound is predicted to exhibit several biological effects. The primary concerns are skin and eye irritation, hepatotoxicity, and potential carcinogenicity, which are common toxicological endpoints for halogenated aromatic hydrocarbons.[1][2]
Predicted Acute Toxicity
The acute toxicity of this compound is anticipated to be moderate. Similar to other dichlorobenzenes, it may cause irritation to the skin, eyes, and respiratory tract upon acute exposure.[1][2] For instance, some dichlorinated trifluoromethyl benzene derivatives are classified as causing severe skin burns and eye damage.
Table 1: Predicted Acute Toxicity Endpoints
| Toxicity Endpoint | Predicted Effect | Basis for Prediction |
| Skin Irritation | Moderate to Severe Irritant | Analogy to 1,3-dichloro-5-(trifluoromethyl)benzene which is classified as causing severe skin burns and eye damage. |
| Eye Irritation | Severe Irritant | Analogy to 1,3-dichloro-5-(trifluoromethyl)benzene. |
| Inhalation Toxicity | Respiratory Tract Irritation | General property of volatile halogenated aromatic hydrocarbons.[1] |
| Oral Toxicity | Moderate | General toxicity profile of dichlorobenzenes.[2] |
Predicted Chronic Toxicity and Carcinogenicity
Chronic exposure to halogenated aromatic hydrocarbons has been associated with liver damage and carcinogenicity.[1] The metabolism of these compounds by cytochrome P450 enzymes can generate reactive metabolites that can lead to cellular damage. Therefore, long-term exposure to this compound may pose a risk of hepatotoxicity and potential carcinogenicity.
Predicted Mechanism of Action
The mechanism of toxicity for many halogenated aromatic hydrocarbons involves the activation of the aryl hydrocarbon receptor (AhR).[3][4] This receptor is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes.
Binding of a ligand, such as a halogenated aromatic hydrocarbon, to the AhR leads to its translocation to the nucleus and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes. While this is a primary detoxification pathway, the induction of certain P450 enzymes can also lead to the production of toxic metabolites.
Predicted Metabolic Pathways
The metabolism of this compound is predicted to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] The presence of chlorine and trifluoromethoxy groups will influence the sites of oxidation.
The predicted metabolic pathway involves initial hydroxylation of the benzene ring, followed by potential dehalogenation or further oxidation. The trifluoromethoxy group is generally more stable to metabolic cleavage than a methoxy group.
References
- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 2. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 3. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic routes for the preparation of 1,3-dichloro-2-(trifluoromethoxy)benzene from dichlorofluorobenzene isomers. Due to the limited literature on the direct conversion, a two-step synthetic pathway is proposed. The first step involves the conversion of 1,3-dichloro-2-fluorobenzene to 2,6-dichlorophenol via a copper-catalyzed hydrolysis. The second step details multiple protocols for the subsequent O-trifluoromethylation of the 2,6-dichlorophenol intermediate to yield the final product. This document is intended to serve as a comprehensive guide, offering detailed experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.
Proposed Synthetic Workflow
The synthesis of this compound from 1,3-dichloro-2-fluorobenzene is proposed as a two-step process. The initial step is the hydrolysis of the aryl fluoride to the corresponding phenol, followed by the trifluoromethoxylation of the phenol intermediate.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2,6-Dichlorophenol from 1,3-Dichloro-2-fluorobenzene
Experimental Protocol: Copper-Catalyzed Hydrolysis
-
Reaction Setup: To a sealable reaction vessel, add 1,3-dichloro-2-fluorobenzene (1.0 equiv.), Cu(acac)₂ (0.05 equiv.), and a suitable ligand such as N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) (0.1 equiv.).
-
Reagent Addition: Add lithium hydroxide (LiOH) (2.0 equiv.) as the base.
-
Solvent: Add a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 9:1 v/v) to dissolve the reactants.
-
Reaction Conditions: Seal the vessel and heat the mixture to 130-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with aqueous HCl (1 M).
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-dichlorophenol can be purified by column chromatography or distillation.
Table 1: Proposed Reaction Parameters for Copper-Catalyzed Hydrolysis
| Parameter | Proposed Condition |
| Starting Material | 1,3-Dichloro-2-fluorobenzene |
| Catalyst | Cu(acac)₂ |
| Ligand | N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) |
| Base | Lithium Hydroxide (LiOH) |
| Solvent | DMSO/Water |
| Temperature | 130-150 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate to Good (based on similar transformations) |
Step 2: Synthesis of this compound from 2,6-Dichlorophenol
The introduction of the trifluoromethoxy group onto the electron-deficient 2,6-dichlorophenol can be achieved through several methods. Below are three detailed protocols.
Protocol A: Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination
This method involves the initial formation of an aryloxydifluoroacetic acid intermediate, which is then subjected to decarboxylative fluorination.
Part 1: O-Carboxydifluoromethylation
-
To a solution of 2,6-dichlorophenol (1.0 equiv.) in a suitable solvent such as dioxane, add sodium hydride (NaH) (1.1 equiv.) at 0 °C.
-
After stirring for 30 minutes, add sodium bromodifluoroacetate (1.1 equiv.).
-
Heat the reaction mixture to 80 °C for 4-6 hours.
-
Cool the mixture, quench with water, and acidify with HCl.
-
Extract the product, 2-(2,6-dichlorophenoxy)-2,2-difluoroacetic acid, with an organic solvent.
Part 2: Decarboxylative Fluorination
-
Dissolve the crude aryloxydifluoroacetic acid from the previous step (1.0 equiv.) in a solvent such as a mixture of CH₂Cl₂ and water.
-
Add Selectfluor® II (2.0-3.5 equiv.) and a catalytic amount of silver nitrate (AgNO₃) (0.2 equiv.).
-
Add an acid such as tetrafluoroboric acid (HBF₄) or triflic acid (HOTf) (3.0 equiv.).
-
Heat the mixture to 80 °C for 12-24 hours.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography to obtain this compound.
Table 2: Quantitative Data for Two-Step Trifluoromethoxylation
| Step | Reagents | Solvent | Temp. | Time (h) | Reported Yield (on similar substrates) |
| O-Carboxydifluoromethylation | NaH, Sodium bromodifluoroacetate | Dioxane | 80 °C | 4-6 | Good to Excellent |
| Decarboxylative Fluorination | Selectfluor® II, AgNO₃, HBF₄ or HOTf | CH₂Cl₂/H₂O | 80 °C | 12-24 | Moderate |
Protocol B: Electrochemical O-Trifluoromethylation
This protocol offers a sustainable, one-step method for the trifluoromethoxylation of electron-deficient phenols using electrochemical synthesis.
-
Electrolysis Setup: In an undivided electrochemical cell equipped with graphite electrodes, dissolve 2,6-dichlorophenol (1.0 equiv.), sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) (2.0-3.0 equiv.), and a supporting electrolyte such as NaClO₄.
-
Solvent: Use a mixed solvent system of anhydrous acetonitrile and water (e.g., 4:1 v/v).
-
Electrolysis: Apply a constant current (e.g., 10 mA) to the system at room temperature.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Table 3: Quantitative Data for Electrochemical Trifluoromethoxylation
| Parameter | Condition |
| Trifluoromethylating Agent | Sodium trifluoromethanesulfinate (Langlois reagent) |
| Electrolyte | NaClO₄ |
| Solvent | Acetonitrile/Water |
| Electrodes | Graphite |
| Current | Constant current (e.g., 10 mA) |
| Temperature | Room Temperature |
| Reported Yield (on similar substrates) | Up to 75% |
Protocol C: Direct Trifluoromethoxylation with a Hypervalent Iodine Reagent
Hypervalent iodine reagents, such as Togni's reagents, can be used for the direct O-trifluoromethylation of phenols.
-
Reaction Setup: In a reaction flask, dissolve 2,6-dichlorophenol (1.0 equiv.) and a hypervalent iodine reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.5 equiv.) in a suitable solvent like chloroform or acetonitrile.
-
Base: Add a catalytic amount of a base such as cesium carbonate (Cs₂CO₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.
Table 4: Quantitative Data for Trifluoromethoxylation with Hypervalent Iodine Reagent
| Parameter | Condition |
| Trifluoromethylating Agent | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) |
| Base | Cesium Carbonate (catalytic) |
| Solvent | Chloroform or Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Reported Yield (on similar substrates) | Moderate to Good |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, paying special attention to corrosive acids, strong bases, and potentially toxic reagents.
-
Electrochemical reactions should be set up with appropriate safety measures to prevent electrical hazards.
-
High-temperature reactions should be conducted behind a blast shield.
Conclusion
The synthesis of this compound from 1,3-dichloro-2-fluorobenzene is a feasible but potentially challenging multi-step process. The initial hydrolysis of the aryl fluoride likely requires catalyzed, high-temperature conditions. The subsequent trifluoromethoxylation of the resulting 2,6-dichlorophenol can be accomplished via several modern synthetic methods, including a two-step decarboxylative fluorination, a direct electrochemical approach, or the use of hypervalent iodine reagents. The choice of method for the second step will depend on the available equipment, scalability, and desired yield. The protocols and data provided herein offer a solid foundation for researchers to develop a robust synthetic route to this valuable compound.
References
- 1. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 3. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides.[1][2] The amination of electron-deficient and sterically hindered aryl chlorides, such as 1,3-dichloro-2-(trifluoromethoxy)benzene, can be particularly challenging, often requiring carefully selected catalysts, ligands, and reaction conditions to achieve high yields and selectivity.[3] These application notes provide a detailed protocol for the mono-amination of this compound, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, making this substrate an interesting candidate for selective C-N bond formation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-established steps: oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][4] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[3][5]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results of a hypothetical optimization study for the mono-amination of this compound with morpholine. The data is representative of typical outcomes for such reactions and is intended to guide the user in selecting appropriate starting conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 72 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 82 |
| 6 | Pd₂(dba)₃ (2) | tBu₃P·HBF₄ (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 75 |
Yields are based on the isolated product after column chromatography.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with morpholine, based on the optimized conditions presented in the data table (Entry 1).
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
An inert gas atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5 equivalents).
-
Addition of Substrates: Add this compound (1.0 equivalent) followed by morpholine (1.2 equivalents) via syringe.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Visualizations
References
Application Notes and Protocols for 1,3-Dichloro-2-(trifluoromethoxy)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Initial Research Findings: Extensive literature and patent searches did not yield any direct applications of 1,3-Dichloro-2-(trifluoromethoxy)benzene as a registered intermediate in the synthesis of commercialized agrochemicals. However, its structural motifs—a polychlorinated benzene ring and a trifluoromethoxy group—are present in various active ingredients. The trifluoromethoxy group, in particular, is of increasing interest in agrochemical design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
This document, therefore, presents potential and hypothetical applications of this compound in the synthesis of novel agrochemical candidates, based on established chemical principles and reactivity patterns of analogous structures. The following protocols are intended for research and development purposes and should be adapted and optimized by qualified professionals in a laboratory setting.
Potential as a Precursor for Herbicidal Protoporphyrinogen Oxidase (PPO) Inhibitors
The 1,3-dichloro-2-substituted phenyl core is a feature in some PPO-inhibiting herbicides. The trifluoromethoxy group can be leveraged to modulate the electronic and steric properties of the molecule, potentially leading to new herbicides with improved efficacy and crop selectivity.
Hypothetical Synthesis of a Diphenyl Ether Herbicide Candidate
This protocol outlines a potential pathway to a novel diphenyl ether structure, a class of compounds known for its herbicidal activity.
Reaction Scheme:
Caption: Hypothetical synthesis of a diphenyl ether herbicide candidate.
Experimental Protocol:
Step 1: Synthesis of 1,3-Dichloro-2-(trifluoromethoxy)-4-phenoxy-5-nitrobenzene (Diphenyl Ether Intermediate)
-
To a stirred solution of this compound (1.0 eq) and 4-nitrophenol (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diphenyl ether intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the diphenyl ether intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through celite to remove the iron catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate and perform a work-up with a suitable organic solvent and water.
-
Dry and concentrate the organic phase to obtain the aniline derivative.
Step 3: Acylation of the Aniline Derivative
-
Dissolve the aniline derivative (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain the final herbicide candidate.
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |
| 1 | Diphenyl Ether Intermediate | This compound | 4-Nitrophenol, K₂CO₃ | 75-85 | >95 |
| 2 | Aniline Derivative | Diphenyl Ether Intermediate | Fe, HCl | 80-90 | >97 |
| 3 | Final Herbicide Candidate | Aniline Derivative | Acetyl Chloride, Et₃N | 85-95 | >98 |
Potential as a Building Block for Insecticidal Phenylpyrazole Derivatives
The 1,3-dichloro-phenyl moiety is a key component of the fipronil class of insecticides. By introducing a trifluoromethoxy group, novel analogs with potentially altered insecticidal spectrum or improved safety profiles could be developed.
Hypothetical Synthesis of a Fipronil Analog
This protocol outlines a potential route to a fipronil analog starting from this compound.
Reaction Scheme:
Caption: Hypothetical synthesis of a fipronil analog.
Experimental Protocol:
Step 1: Nitration
-
Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Stir the reaction mixture at 0-10 °C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitro-intermediate.
Step 2: Reduction to Aniline
-
Dissolve the nitro-intermediate (1.0 eq) in concentrated hydrochloric acid and add tin(II) chloride dihydrate (3.0 eq).
-
Heat the mixture to 70-80 °C for 3-5 hours.
-
Cool the reaction, neutralize with a strong base (e.g., NaOH solution), and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the aniline intermediate.
Step 3: Sandmeyer Reaction to Benzonitrile
-
Dissolve the aniline intermediate (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the diazonium salt solution to the cyanide solution and stir at room temperature for 2-4 hours.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to get the benzonitrile intermediate.
Further steps would involve conversion to the corresponding hydrazine and cyclization with a suitable pyrazole precursor to form the final fipronil analog. These are advanced synthetic steps requiring careful optimization.
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |
| 1 | Nitro-Intermediate | This compound | HNO₃, H₂SO₄ | 85-95 | >96 |
| 2 | Aniline Intermediate | Nitro-Intermediate | SnCl₂, HCl | 70-80 | >95 |
| 3 | Benzonitrile Intermediate | Aniline Intermediate | NaNO₂, HCl, CuCN | 60-70 | >94 |
Disclaimer: The application notes and protocols provided herein are for informational and research purposes only and are based on hypothetical scenarios. The synthesis and handling of these chemicals should only be performed by trained professionals in a well-equipped laboratory, adhering to all safety precautions. The biological activity and environmental impact of the hypothetical compounds are unknown and would require extensive testing.
Application Notes and Protocols: 1,3-Dichloro-2-(trifluoromethoxy)benzene in Pharmaceutical Intermediate Synthesis
Introduction
After a comprehensive review of scientific literature and patent databases, it has been determined that there are no specific, publicly available examples of 1,3-Dichloro-2-(trifluoromethoxy)benzene being utilized as a direct precursor for the synthesis of pharmaceutical intermediates. While the trifluoromethoxy functional group is of significant interest in medicinal chemistry for its ability to enhance drug-like properties, the particular synthetic utility of this compound is not documented in the context of pharmaceutical development.
The following sections provide general information on the properties of trifluoromethoxylated compounds and hypothetical reaction pathways that a molecule like this compound could undergo. This information is based on the general reactivity of similar aromatic compounds and is for illustrative purposes only, as no specific experimental data for this compound in pharmaceutical synthesis has been found.
Properties of Trifluoromethoxylated Aromatic Compounds in Drug Design
The trifluoromethoxy (-OCF₃) group is often incorporated into pharmaceutical candidates to improve their physicochemical and pharmacokinetic properties.
Key Advantages:
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, potentially improving absorption and distribution.
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are very strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby functional groups, which can be crucial for target binding and selectivity.
Hypothetical Synthetic Pathways
Given the structure of this compound, it could theoretically serve as a building block in multi-step syntheses. The chloro substituents offer potential sites for various cross-coupling reactions.
A hypothetical workflow for utilizing this precursor could involve a selective cross-coupling reaction, followed by further functionalization.
Caption: Hypothetical workflow for the synthesis of a pharmaceutical intermediate.
Potential Reactions
Below are examples of reactions that are commonly used in medicinal chemistry to functionalize chlorinated aromatic rings. These are not documented for this compound specifically but represent plausible transformations.
Table 1: Potential Cross-Coupling Reactions
| Reaction Name | Reactant | Catalyst | Product Type |
| Suzuki Coupling | Boronic acid/ester | Palladium catalyst | Biaryl compound |
| Buchwald-Hartwig | Amine | Palladium catalyst | Aryl amine |
| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | Aryl alkyne |
| Stille Coupling | Organostannane | Palladium catalyst | Coupled aryl |
Conclusion
While this compound possesses structural features that could be of interest to medicinal chemists, there is currently no available data to support its use as a precursor in the synthesis of pharmaceutical intermediates. The information presented here is based on general principles of organic chemistry and the known benefits of the trifluoromethoxy group in drug design. Researchers interested in the potential applications of this specific compound would need to undertake exploratory synthetic studies to determine its reactivity and suitability for their targets.
Application Notes: Derivatization of 1,3-Dichloro-2-(trifluoromethoxy)benzene for Material Science
Introduction
1,3-Dichloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound poised to serve as a versatile building block for advanced materials. The presence of two reactive chlorine atoms allows for stepwise or simultaneous functionalization through various cross-coupling reactions. The electron-withdrawing trifluoromethoxy (-OCF3) group significantly influences the electronic properties of the benzene ring, enhancing the thermal and chemical stability of resulting materials. These characteristics make its derivatives promising candidates for applications in organic electronics, high-performance polymers, and liquid crystals.
This document provides detailed protocols for the derivatization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These methods enable the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for a diverse range of functional materials.
Logical Workflow: Derivatization Pathways
The derivatization of this compound can be strategically planned to yield various classes of materials. The two chlorine atoms can be substituted sequentially or simultaneously, allowing for the synthesis of symmetric or asymmetric molecules.
Caption: Key derivatization pathways for material synthesis.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid derivative.[1] This protocol is designed for the synthesis of bi-aryl compounds, which are common structures in liquid crystals and conjugated polymers. Site-selective coupling can often be achieved by controlling stoichiometry and reaction conditions, exploiting the differential reactivity of the two chlorine atoms.[2]
Experimental Workflow: General Cross-Coupling
The following workflow is a general representation of the steps involved in the palladium-catalyzed protocols described in this document.
Caption: General experimental workflow for cross-coupling.
Methodology
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-arylation or 2.2 eq. for di-arylation), and a palladium catalyst/ligand system.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Water) and a base.
-
Reaction: Heat the mixture to the specified temperature and stir for the designated time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data: Representative Suzuki-Miyaura Reactions
| Entry | Coupling Partner (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid (2.2) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (3.0) | Dioxane/H₂O | 90 | 16 | 78 |
| 3 | Naphthalene-2-boronic acid (1.1) | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.0) | THF/H₂O | 80 | 10 | 91 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] This reaction is crucial for producing aryl amines, which are key components in organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmaceuticals.[4]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism involves a series of steps including oxidative addition, ligand exchange, deprotonation, and reductive elimination to form the C-N bond and regenerate the active catalyst.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Methodology
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., sodium tert-butoxide) to a dry Schlenk flask.[5]
-
Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.2 eq.), and degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired aryl amine.
Quantitative Data: Representative Buchwald-Hartwig Aminations
| Entry | Amine (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (1.2) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 110 | 18 | 92 |
| 2 | Carbazole (1.1) | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 81 |
| 3 | Morpholine (2.2) | Pd₂(dba)₃ (1.5) | tBu₃P·HBF₄ (3) | Cs₂CO₃ (3.0) | Toluene | 100 | 16 | 88 |
Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is exceptionally useful in material science for synthesizing conjugated polymers and poly(phenyleneethynylene)s (PPEs), which have important applications in molecular electronics and photonics.[7] The reaction typically employs a dual-catalyst system of palladium and copper(I).[8]
Methodology
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst under an inert atmosphere.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1 eq. for mono-alkynylation or 2.2 eq. for di-alkynylation) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data: Representative Sonogashira Couplings
| Entry | Alkyne (eq.) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene (2.2) | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 25 | 12 | 90 |
| 3 | 1-Hexyne (1.1) | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 8 | 87 |
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Note: High-Purity Isolation of 1,3-Dichloro-2-(trifluoromethoxy)benzene via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the purification of 1,3-Dichloro-2-(trifluoromethoxy)benzene, a key intermediate in various synthetic applications. Due to the absence of a standardized, publicly available purification protocol for this specific molecule, this application note details a robust method developed based on established principles for the chromatographic separation of halogenated and trifluoromethoxy-substituted aromatic compounds. The protocol emphasizes safety, efficiency, and high-purity outcomes, utilizing standard laboratory equipment.
Introduction
This compound is a fluorinated aromatic compound of increasing interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, make it a valuable structural motif.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This protocol outlines a detailed procedure for purification using normal-phase flash column chromatography, a widely accessible and effective technique for such compounds.[2]
Safety and Handling
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]
-
Ventilation: All handling, including sample preparation and chromatography, must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of this compound, extrapolated from related compounds. These properties are crucial for developing the chromatography method, particularly in selecting the appropriate mobile phase.
| Property | Estimated Value / Characteristic | Rationale / Source Analogue |
| Molecular Formula | C₇H₃Cl₂F₃O | - |
| Molecular Weight | 247.00 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Typical for similar halogenated aromatics.[7] |
| Polarity | Moderately Non-polar | Halogen and trifluoromethoxy groups increase polarity compared to benzene, but the compound remains largely non-polar. |
| Solubility | Soluble in common organic solvents (Hexanes, Ethyl Acetate, Dichloromethane). Insoluble in water. | General property of similar organic compounds.[8] |
| Boiling Point | ~180-220 °C | Estimated based on similar dichlorinated/trifluorinated benzene derivatives. |
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of a crude sample of this compound.
Materials and Equipment
-
Stationary Phase: Silica gel, standard grade (e.g., 40-63 µm particle size).
-
Mobile Phase Solvents: Reagent grade n-Hexane (or petroleum ether) and Ethyl Acetate.
-
Apparatus: Glass chromatography column, solvent reservoir, fraction collector or test tubes, TLC plates (silica gel coated), TLC tank, UV lamp (254 nm).
-
Crude Sample: this compound.
Method Development: Thin-Layer Chromatography (TLC)
Before performing the column separation, it is essential to determine the optimal mobile phase composition using TLC.
-
Spotting: Dissolve a small amount of the crude material in a few drops of dichloromethane. Spot the solution onto a TLC plate.
-
Elution: Develop several plates using different ratios of Hexane:Ethyl Acetate (e.g., 99:1, 95:5, 90:10).
-
Visualization: Visualize the developed plates under a UV lamp.
-
Selection: The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
| Table 2: Example TLC Analysis | |
| Mobile Phase (Hexane:EtOAc) | Product Rf |
| 99:1 | 0.45 |
| 98:2 | 0.35 |
| 95:5 | 0.20 |
Column Preparation (Slurry Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the chosen mobile phase to form a free-flowing slurry.
-
Pack Column: Pour the slurry into the column. Open the stopcock to drain the excess solvent while continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Equilibration: Once the silica has settled, add a protective layer of sand on top and flush the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.[2] Never let the solvent level drop below the top of the sand layer.
Sample Loading
-
Dissolution: Dissolve the crude this compound sample in a minimal amount of the mobile phase or a low-boiling-point solvent like dichloromethane.
-
Application: Carefully apply the dissolved sample solution onto the top layer of sand using a pipette.
-
Adsorption: Open the stopcock and allow the sample to adsorb onto the silica gel, stopping when the solvent level just reaches the top of the sand.
Elution and Fraction Collection
-
Elution: Carefully fill the column with the mobile phase. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collection: Begin collecting fractions in test tubes or vials. Monitor the elution process by periodically taking TLC samples from the collected fractions.[2]
-
Gradient (Optional): If separation is not optimal, a solvent gradient can be employed. Start with a low-polarity mobile phase (e.g., 100% Hexane) and gradually increase the proportion of the more polar solvent (Ethyl Acetate).
Product Isolation
-
Identify Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.[2]
-
Final Product: The remaining residue is the purified this compound. Confirm its purity using analytical techniques such as GC-MS or NMR.
Data Summary
The following table outlines the recommended starting conditions for the purification process.
| Table 3: Recommended Chromatography Parameters | |
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 1g sample) |
| Mobile Phase (Isocratic) | n-Hexane:Ethyl Acetate (98:2 v/v) or as determined by TLC |
| Sample Loading | Wet loading in minimal solvent |
| Detection | UV visualization at 254 nm (for TLC) |
| Expected Rf | ~0.35 in 98:2 Hexane:EtOAc |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1,3-Dichloro-2-(trifluoromethoxy)benzene in various matrices. The following methods are designed to offer high sensitivity, specificity, and reproducibility for research, quality control, and drug development applications.
Introduction
This compound is a halogenated aromatic compound of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for process monitoring, impurity profiling, and stability testing. This document outlines two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a highly specific and sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction (SPE) method is recommended for the extraction and pre-concentration of this compound from aqueous matrices.
-
Materials:
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not dry out.
-
Sample Loading: Load 10 mL of the aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove excess water.
-
Elution: Elute the retained analyte with 5 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer is used for analysis.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM).
-
Data Presentation: GC-MS Method Performance
The following tables summarize the hypothetical quantitative data for the validated GC-MS method.
Table 1: GC-MS Retention Time and Characteristic Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 12.5 | 244 | 209, 174 |
Table 2: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.3 µg/L |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 5% |
Visualization: GC-MS Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichloro-2-(trifluoromethoxy)benzene
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 1,3-Dichloro-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main synthetic pathways commonly considered:
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From 2,6-Dichlorophenol: This is the most direct route. It typically involves the conversion of the phenol into an aryl trichloromethyl ether, followed by a fluorine-chlorine exchange reaction (Swarts reaction) to yield the desired trifluoromethoxy group.[1][2] More modern methods may employ direct O-trifluoromethylation reagents, though these can be expensive and require specific conditions.[3]
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From 2,6-Dichloroaniline: This route involves converting the aniline to a diazonium salt. This salt can then be transformed into the corresponding phenol via hydrolysis (a "Verkochung" reaction), which can then be used in the first pathway.[4][5] Direct conversion from the diazonium salt to the trifluoromethoxy product is not a standard, high-yield transformation.
Q2: Which synthetic route generally offers a better yield and is more practical?
The route starting from 2,6-dichlorophenol is generally more straightforward and higher-yielding. The key challenge in this pathway is the fluorination step, which requires careful control of reagents and conditions.[2] The route from 2,6-dichloroaniline adds extra steps (diazotization and hydrolysis), which can lower the overall yield and introduce more potential for side reactions.
Q3: What are the critical safety precautions for this synthesis?
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Swarts Reaction: This reaction often uses antimony halides (e.g., SbCl₅, SbF₃) and can generate HF. These reagents are highly toxic, corrosive, and moisture-sensitive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[1][2]
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Diazotization: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state.[5] It is crucial to keep the reaction temperature low (typically 0–5 °C) and use the diazonium salt solution immediately in the subsequent step without isolation.[5]
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Chlorinating Agents: Reagents like thiophosgene or sulfuryl chloride, used to create intermediates, are highly toxic and corrosive. Handle with extreme caution in a fume hood.[6][7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Category: Synthesis from 2,6-Dichlorophenol
Q1: I am observing a very low yield during the fluorination (Swarts reaction) step. What are the likely causes?
Low yields in the Swarts reaction are common and can be attributed to several factors:
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Moisture: The fluorinating agents (e.g., SbF₃, HF) are highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.[2]
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Catalyst Inactivity: The Lewis acid catalyst (often SbCl₅) is crucial for the chlorine-fluorine exchange.[2] Ensure the catalyst is fresh and has not been deactivated by exposure to atmospheric moisture.
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Reaction Temperature: The temperature for this reaction is critical. For the final Cl/F exchange to form the -OCF₃ group, higher temperatures (often >100 °C) may be required, but excessive heat can lead to decomposition and byproduct formation.[1]
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Incomplete Intermediate Formation: The yield of the final step is dependent on the purity and yield of the aryl trichloromethyl ether intermediate. Ensure the preceding chlorination step went to completion.
Q2: My reaction is producing significant byproducts instead of this compound. How can I identify and minimize them?
The primary byproducts are typically from incomplete fluorination or side reactions.
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Incompletely Fluorinated Intermediates: Products such as 1,3-dichloro-2-(chlorodifluoromethoxy)benzene and 1,3-dichloro-2-(dichlorofluoromethoxy)benzene are common. To minimize these, you can:
-
Increase the reaction time or temperature to drive the final Cl/F exchange.[2]
-
Increase the stoichiometry of the fluorinating agent.
-
-
Decomposition Products: At high temperatures, decomposition can lead to tar-like substances. To avoid this, carefully control the reaction temperature and monitor the reaction progress using GC-MS.
Category: Synthesis from 2,6-Dichloroaniline
Q1: The diazotization of 2,6-dichloroaniline is giving a low yield of the diazonium salt. Why is this happening?
Low yields in diazotization are almost always related to temperature control and reagent addition.
-
Temperature Too High: The aryl diazonium salt is thermally unstable and will decompose into various byproducts if the temperature rises above 5-10 °C.[5] Maintain a strict temperature of 0–5 °C throughout the reaction using an ice-salt bath.
-
Incorrect Reagent Stoichiometry: Ensure the correct molar ratios of aniline, sodium nitrite, and acid are used. An excess of nitrous acid can lead to side reactions.
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Slow Reagent Addition: The sodium nitrite solution must be added slowly and dropwise to the acidic aniline solution to prevent a rapid temperature increase and localized excess of nitrous acid.[5]
Q2: During the hydrolysis of the diazonium salt to 2,6-dichlorophenol, I am getting a large amount of tar and other impurities. How can this be prevented?
The conversion of a diazonium salt to a phenol (Verkochung) can be a messy reaction.
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Boiling Conditions: While this reaction requires heating to decompose the diazonium salt, boiling too vigorously can promote the formation of tarry byproducts.[4] A slow, controlled heating in the presence of a copper catalyst (e.g., Cu₂O or CuSO₄) can improve the yield and reduce byproduct formation.[4]
-
Acid Choice: Sulfuric acid is often preferred over hydrochloric acid for the hydrolysis step, as the chloride ion can sometimes compete as a nucleophile, leading to the reformation of chloroarenes in a Sandmeyer-type side reaction.
Data Presentation
Table 1: Comparison of Conditions for Swarts-type Fluorination
| Fluorinating Agent | Catalyst (mol%) | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅) | 120-150 | 1-3 | Good | [1] |
| Anhydrous Hydrogen Fluoride (HF) | Antimony Pentachloride (SbCl₅) (2 mol%) | 50 | 1 | High | [2] |
| Molybdenum Hexafluoride (MoF₆) | None | Varies | Varies | Moderate to Good | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorophenol (Swarts Reaction Approach)
Step A: Synthesis of 1,3-Dichloro-2-(trichloromethoxy)benzene This step is illustrative and should be performed with extreme caution due to the hazardous nature of the reagents.
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In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, place 2,6-dichlorophenol (1.0 eq).
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Add an appropriate solvent (e.g., tetrachloromethane, which can also act as the reagent).
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Initiate the reaction to form the trichloromethyl ether. This can be achieved through various methods, such as reaction with tetrachloromethane under basic conditions or via a chlorothionoformate intermediate.[1][2]
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Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Upon completion, carefully work up the reaction to isolate the crude 1,3-dichloro-2-(trichloromethoxy)benzene. This intermediate is often used directly in the next step without extensive purification.
Step B: Fluorination to this compound
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Warning: This reaction must be performed in an efficient fume hood. All reagents are highly toxic and moisture-sensitive.
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To the flask containing the crude 1,3-dichloro-2-(trichloromethoxy)benzene (1.0 eq), add antimony trifluoride (SbF₃, stoichiometric amount).
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Add a catalytic amount of antimony pentachloride (SbCl₅, ~2-5 mol%) to the mixture.[2]
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Slowly heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction is often exothermic.
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Maintain the temperature and monitor the reaction's progress by GC-MS, observing the disappearance of the starting material and the sequential formation of -OCFCl₂, -OCF₂Cl, and finally the desired -OCF₃ product.
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After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
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Carefully quench the reaction by slowly pouring it over ice water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer sequentially with dilute HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Comparative workflow of synthetic routes to the target molecule.
Caption: Troubleshooting logic for low yield in the Swarts fluorination step.
References
- 1. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3-Dichloro-2-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dichloro-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the trifluoromethoxylation of 2,6-dichlorophenol. This transformation can be achieved through various reagents and methods, each with its own set of advantages and challenges.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge in this synthesis is the steric hindrance posed by the two chlorine atoms in the ortho positions to the hydroxyl group in the 2,6-dichlorophenol starting material. This steric bulk can significantly impede the approach of the trifluoromethoxylating agent, often leading to lower reaction yields compared to less hindered phenols. Furthermore, the electron-withdrawing nature of the chlorine atoms can deactivate the aromatic ring, potentially requiring harsh reaction conditions.
Q3: What are the potential side reactions I should be aware of?
A3: Several side reactions can occur during the trifluoromethoxylation of 2,6-dichlorophenol. These include:
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C-Trifluoromethylation: Electrophilic trifluoromethylating reagents may react at the aromatic ring instead of the hydroxyl group, leading to the formation of trifluoromethylated dichlorophenol isomers.
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Incomplete Reaction: Due to steric hindrance, the reaction may not proceed to completion, resulting in the recovery of unreacted 2,6-dichlorophenol.
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Decomposition of Reagents: Trifluoromethoxylation reagents can be sensitive to moisture and temperature, leading to their decomposition and the formation of various byproducts.
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Hydrolysis of the Product: Although the trifluoromethoxy group is generally stable, under certain basic or acidic conditions, it can be susceptible to hydrolysis, reverting to the starting phenol.[1][2][3]
Q4: How can I purify the final product?
A4: Purification of this compound typically involves standard laboratory techniques. Distillation is a common method for separating the product from lower-boiling starting materials and solvents. Column chromatography on silica gel can also be employed to separate the desired product from non-volatile impurities and side products. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The two ortho-chloro groups on the 2,6-dichlorophenol are sterically hindering the reaction. 2. Inactive Reagent: The trifluoromethoxylation reagent may have decomposed due to improper storage or handling. 3. Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be suitable for this specific substrate. 4. Poor Quality Starting Material: Impurities in the 2,6-dichlorophenol may be interfering with the reaction. | 1. Choice of Reagent: Consider using a less sterically demanding trifluoromethoxylation reagent. 2. Reagent Quality: Use a fresh batch of the trifluoromethoxylation reagent and handle it under anhydrous and inert conditions. 3. Optimize Conditions: Systematically vary the reaction temperature, pressure, and time to find the optimal conditions. The use of a high-pressure autoclave may be necessary for some methods. 4. Purify Starting Material: Ensure the 2,6-dichlorophenol is of high purity by recrystallization or distillation before use. |
| Presence of C-Trifluoromethylated Byproducts | 1. Electrophilic Nature of the Reagent: The trifluoromethoxylation reagent is acting as an electrophile and attacking the aromatic ring. | 1. Change Reagent Type: Switch to a nucleophilic trifluoromethoxylation protocol if an electrophilic one is being used. 2. Modify Reaction Conditions: Lowering the reaction temperature may favor O-trifluoromethoxylation over C-trifluoromethoxylation. |
| Recovery of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 2. Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy barrier. 3. Stoichiometry: An insufficient amount of the trifluoromethoxylation reagent may have been used. | 1. Increase Reaction Time: Monitor the reaction progress by TLC or GC and extend the reaction time until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Increase Reagent Amount: Use a slight excess of the trifluoromethoxylation reagent. |
| Product Decomposition During Workup or Purification | 1. Harsh pH Conditions: The product may be unstable to strongly acidic or basic conditions during aqueous workup. 2. High Temperatures during Purification: The product may be thermally labile at the temperatures used for distillation. | 1. Neutral Workup: Perform the aqueous workup under neutral or mildly acidic/basic conditions. 2. Milder Purification: Use vacuum distillation to lower the boiling point or opt for column chromatography at room temperature. |
Experimental Protocols
Synthesis of this compound from 2,6-Dichlorophenol
Materials:
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2,6-Dichlorophenol
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Electrophilic Trifluoromethoxylation Reagent (e.g., a hypervalent iodine-based reagent)
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Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
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Inert gas (e.g., Nitrogen, Argon)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dichlorophenol (1.0 eq).
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Dissolve the starting material in the anhydrous solvent.
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Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C), depending on the reactivity of the chosen reagent.
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Under a positive pressure of nitrogen, add the electrophilic trifluoromethoxylation reagent (1.1-1.5 eq) portion-wise, maintaining the internal temperature.
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Allow the reaction to stir at the chosen temperature for a set period, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate).
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Below are diagrams illustrating the key chemical transformations and a troubleshooting workflow.
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
Overcoming solubility issues with 1,3-Dichloro-2-(trifluoromethoxy)benzene in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 1,3-Dichloro-2-(trifluoromethoxy)benzene, with a primary focus on addressing its limited solubility in common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a halogenated aromatic ether. As with many polyhalogenated and fluorinated aromatic compounds, it exhibits low polarity. Consequently, it has very poor solubility in aqueous solutions and limited solubility in some polar organic solvents. It is expected to be more soluble in non-polar aprotic solvents and chlorinated solvents.
Q2: Which solvents are recommended for initial solubility screening?
A2: For initial screening, a range of aprotic solvents with varying polarities should be considered. Good starting points include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Chlorinated solvents like dichloromethane (DCM) may also be effective but should be used with caution depending on the reaction type.
Q3: How does temperature affect the solubility of this compound?
A3: Increasing the reaction temperature will generally increase the solubility of this compound. Many reactions involving this substrate may require heating to achieve a homogeneous solution or a sufficient concentration of the dissolved reactant for the reaction to proceed at a reasonable rate.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. As with many halogenated aromatics, it should be considered potentially hazardous and persistent.[1][2]
Troubleshooting Guide: Solubility in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are frequently performed with aryl halides. Poor solubility of the aryl halide partner, such as this compound, is a common obstacle.
Q5: My this compound does not fully dissolve in the reaction solvent, leading to a heterogeneous mixture and slow reaction. What should I do?
A5: A heterogeneous mixture can significantly slow down the reaction rate. Consider the following strategies:
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Increase Temperature: Gently heat the reaction mixture. Many Suzuki-Miyaura reactions are robust at elevated temperatures (e.g., 80-110 °C).
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Solvent Screening: If the reaction allows, switch to a solvent with better solubilizing power for non-polar compounds, such as toluene, dioxane, or THF.
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Use of a Co-solvent: Adding a co-solvent can improve solubility. For example, in a biphasic system like Toluene/Water, increasing the proportion of toluene may help. For single-phase systems, a small amount of a more effective solubilizing agent like DMF or dioxane can be added to a primary solvent like toluene.
Q6: The reaction is biphasic (e.g., Toluene/Water with an inorganic base), and the conversion is very slow. How can I improve the reaction rate?
A6: Slow conversion in biphasic systems is often due to poor mass transfer between the organic and aqueous phases.
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Vigorous Stirring: Ensure the reaction is being stirred at a high rate to maximize the interfacial area between the two phases.
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Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase where the palladium catalyst and aryl halide reside.
Q7: Can the choice of base impact the reaction if I have solubility issues?
A7: Yes, the base can play a role. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they are often insoluble in organic solvents, necessitating an aqueous phase. If a single-phase organic system is desired to improve substrate solubility, consider using an organic-soluble base such as a fluoride source (e.g., KF, CsF) or an organic base, although this will depend on the specific requirements of the catalytic cycle.
Troubleshooting Guide: Solubility in Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions with this compound are plausible due to the electron-withdrawing nature of the chloro and trifluoromethoxy groups.[3][4] Solubility of the starting material is again a key factor.
Q8: I am attempting an SNAr reaction, but my this compound is insoluble in the chosen solvent. What are my options?
A8: SNAr reactions are often performed in polar aprotic solvents that can solvate the nucleophile and the intermediate Meisenheimer complex.[4]
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Solvent Selection: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions and often have better solvating power for a range of substrates than less polar solvents.
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Elevated Temperatures: These reactions are frequently run at high temperatures (100-150 °C), which will also aid in dissolving the starting material.
Q9: My nucleophile is a salt and is not soluble in the organic solvent that dissolves the aryl halide. What can I do?
A9: This is a common issue when using, for example, alkali metal salts of alcohols or thiols.
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Use of a Co-solvent: A small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent like toluene or dioxane to help dissolve the nucleophilic salt.
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Phase-Transfer Catalysis: A PTC can be employed to carry the anionic nucleophile into the organic phase.
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In situ Generation of the Nucleophile: Using a strong base that is soluble in the organic phase to deprotonate the neutral form of the nucleophile (e.g., an alcohol or thiol) directly in the reaction mixture can circumvent the solubility issue of the pre-formed salt.
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound
Disclaimer: The following data are estimated based on the general properties of polyhalogenated aromatic ethers and have not been determined experimentally for this specific compound.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | Insoluble | Not recommended as a primary solvent. |
| Methanol, Ethanol | Polar Protic | Poorly Soluble | May be used as a co-solvent in some cases. |
| Hexane, Heptane | Non-polar | Soluble | Good solubility, but may not be suitable for all reaction types. |
| Toluene | Aromatic | Soluble | A common solvent for cross-coupling reactions. |
| Dichloromethane | Chlorinated | Soluble | High volatility, use with caution in heated reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Moderately Soluble | Solubility may be limited at room temperature. |
| 1,4-Dioxane | Polar Aprotic Ether | Moderately Soluble | Often requires heating to achieve good solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately to Sparingly Soluble | May require heating. Good for SNAr reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | May require heating. Good for SNAr reactions. |
Experimental Protocols
Note: The following protocols are generalized and should be considered as starting points. Optimization of solvent, base, catalyst, ligand, temperature, and reaction time is crucial for any new substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
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Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1) via syringe.
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Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
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Reaction Setup: To a reaction vessel, add this compound (1.0 eq.) and the nucleophile (1.1-2.0 eq.). If the nucleophile is added as a salt, it can be added directly. If it is a neutral species (e.g., an alcohol or amine), a base (e.g., NaH, K₂CO₃, 1.5-3.0 eq.) should also be added.
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Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere.
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Reaction Execution: Heat the mixture to the target temperature (e.g., 120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: A general troubleshooting workflow for addressing poor reaction performance due to solubility issues.
Caption: A decision-making diagram for selecting an appropriate solvent system based on the type of reaction.
References
Optimization of reaction conditions for cross-coupling with 1,3-Dichloro-2-(trifluoromethoxy)benzene
Welcome to the technical support center for the optimization of cross-coupling reactions involving 1,3-Dichloro-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation with this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges with this substrate stem from a combination of electronic and steric factors. The two chlorine atoms are relatively unreactive compared to bromine or iodine, a common issue with aryl chlorides in palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the trifluoromethoxy group and the chlorine atoms deactivates the aromatic ring towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Furthermore, the trifluoromethoxy group is positioned between the two chlorine atoms, creating significant steric hindrance that can impede the approach of the bulky catalyst to the C-Cl bonds.
Q2: Which chlorine atom is more likely to react in a mono-substitution reaction?
A2: For dichlorinated benzene derivatives, both electronic and steric effects dictate the regioselectivity. In a related compound, 2,4-dichloro-1-(trifluoromethyl)benzene, Suzuki-Miyaura coupling shows excellent site-selectivity.[2] For this compound, the two chlorine atoms are in chemically equivalent positions (C1 and C3). Therefore, in a mono-substitution, a statistical mixture of products is expected unless directing groups on the coupling partner or specific ligand effects favor one position. However, once the first coupling occurs, the electronic and steric environment of the remaining chlorine atom will be significantly altered, influencing the feasibility and rate of a second coupling.
Q3: What general catalyst systems are recommended for cross-coupling with aryl chlorides like this one?
A3: Due to the lower reactivity of aryl chlorides, specialized catalyst systems are generally required. These typically involve bulky, electron-rich phosphine ligands that promote the oxidative addition of the C-Cl bond to the palladium center. Commonly used ligands for such transformations include biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and ferrocenyl phosphines (e.g., dppf). The choice of palladium precatalyst can also be crucial, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.
Q4: Can I perform a double cross-coupling on this substrate?
A4: A double cross-coupling to replace both chlorine atoms is feasible but can be challenging. After the first coupling, the steric hindrance around the remaining chlorine atom increases, and the electronic properties of the ring are altered. This often requires more forcing reaction conditions (higher temperature, longer reaction time, higher catalyst loading) for the second coupling. Stepwise approaches, where the mono-coupled product is isolated first, can sometimes offer better control and overall yield. One-pot double coupling reactions have been demonstrated for similar dichlorinated substrates.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is decomposing. 2. Poor Oxidative Addition: The C-Cl bond is not breaking to form the initial Pd(II) intermediate. 3. Ineffective Base: The base is not strong enough or is insoluble in the reaction medium. 4. Reagent Quality: Impurities in solvents, starting materials, or inert gas can poison the catalyst. | 1. Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst. Consider using a newer generation precatalyst. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., from PPh₃ to a biaryl phosphine like SPhos or XPhos). Increase the reaction temperature. 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃, or an alkoxide like NaOtBu). Ensure the base is finely powdered and well-dispersed. 4. Use freshly distilled and degassed solvents. Purify starting materials if necessary. Ensure a rigorously inert atmosphere (argon or nitrogen). |
| Formation of Side Products (e.g., Protodehalogenation) | 1. Presence of Water: Trace water can lead to the hydrolysis of the organometallic coupling partner or the aryl halide. 2. Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing for side reactions. | 1. Use anhydrous solvents and reagents. Add a drying agent if compatible with the reaction conditions. 2. A different ligand may be required to accelerate reductive elimination. Sometimes, a slightly more electron-deficient ligand can promote this step. |
| Poor Regioselectivity (in mono-coupling attempts) | 1. Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the two chlorine atoms are very similar. | 1. This may be inherent to the substrate. Consider a statistical outcome or explore if different ligands can impart some degree of selectivity. For sequential couplings, isolating the mono-coupled product is the most reliable approach. |
| Decomposition of Trifluoromethoxy Group | 1. Harsh Reaction Conditions: High temperatures or very strong bases could potentially lead to the cleavage of the C-O bond. | 1. Screen for milder reaction conditions (lower temperature, weaker base). If high temperatures are necessary, minimize the reaction time. |
Experimental Protocols & Data
While specific data for this compound is not abundant in the literature, the following tables provide starting points for optimization based on successful cross-coupling reactions of analogous dichlorinated and trifluoromethylated/trifluoromethoxylated benzene derivatives.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Recommended Starting Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle |
| Ligand | SPhos, XPhos, RuPhos, or other bulky biaryl phosphines |
| Catalyst Loading | 1-5 mol % |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF, or mixtures with water |
| Temperature | 80-120 °C |
| Reactant Ratio | Aryl Dichloride : Boronic Acid (1 : 1.1 to 1 : 2.5 for mono- or di-substitution) |
For a related substrate, 2,4-dichloro-1-(trifluoromethyl)benzene, a Suzuki-Miyaura reaction with 1.3 equivalents of arylboronic acid gave excellent site-selectivity for mono-arylation, while using 2.5 equivalents led to the diarylated product.[2]
Table 2: Buchwald-Hartwig Amination - General Conditions
| Parameter | Recommended Starting Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | XPhos, RuPhos, BrettPhos, or Josiphos-type ligands |
| Catalyst Loading | 1-5 mol % |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reactant Ratio | Aryl Dichloride : Amine (1 : 1.2 to 1 : 2.5 for mono- or di-amination) |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides. For challenging aryl chlorides, the use of sterically hindered and electron-rich ligands is often crucial for achieving good yields.[3][4][5][6][7][8]
Table 3: Sonogashira Coupling - General Conditions
| Parameter | Recommended Starting Conditions |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI (1-5 mol %) |
| Ligand | PPh₃ (often part of the precatalyst) or other phosphines |
| Base | Et₃N, i-Pr₂NH, or other amine bases (often used as solvent) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Reactant Ratio | Aryl Dichloride : Alkyne (1 : 1.1 to 1 : 2.2 for mono- or di-alkynylation) |
The Sonogashira coupling is a reliable method for forming C-C triple bonds. While often efficient, the coupling of aryl chlorides can be more sluggish than that of aryl bromides or iodides.[9][10][11][12][13]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
Preventing decomposition of 1,3-Dichloro-2-(trifluoromethoxy)benzene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-2-(trifluoromethoxy)benzene. The information is designed to help prevent decomposition and navigate challenges during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group on the aromatic ring?
A1: The trifluoromethoxy group is generally considered to be highly stable. It is more resistant to acidic and basic conditions and has greater thermal stability compared to other fluorine-containing substituents like trifluoromethyl (-CF3).[1] This robustness makes it a valuable functional group in molecules designed for pharmaceutical and agrochemical applications.
Q2: What are the primary decomposition pathways for this compound under normal storage and handling?
A2: Under recommended storage conditions (cool, dry, dark, and inert atmosphere), this compound is stable. However, exposure to high heat, sparks, or strong oxidizing agents can lead to decomposition. Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.
Q3: Can the trifluoromethoxy group be cleaved during a reaction?
A3: While generally stable, the trifluoromethoxy group can become labile under specific, harsh conditions. For instance, treatment with a combination of hydrogen fluoride (HF) and a Lewis acid can lead to the cleavage of the trifluoromethyl group, which may then participate in unintended Friedel-Crafts-type side reactions.[2]
Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise when using this compound in common cross-coupling reactions.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
-
Potential Cause 1: Catalyst Inactivity. The steric hindrance from the ortho-trifluoromethoxy group and the two chlorine atoms can slow down the oxidative addition step.
-
Troubleshooting:
-
Use a bulky and electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos to facilitate the oxidative addition.
-
Employ a pre-formed palladium(0) catalyst or ensure in-situ reduction of a palladium(II) precursor is efficient.
-
Increase the catalyst loading, but be mindful of potential side reactions.
-
-
Potential Cause 2: Inefficient Transmetalation. The choice of base is critical for activating the boronic acid.
-
Troubleshooting:
-
Use a stronger base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
-
Ensure the reaction is rigorously deoxygenated, as oxygen can lead to boronic acid decomposition and catalyst deactivation.
-
Issue 2: Formation of Side Products in Cross-Coupling Reactions
-
Side Product: Hydrodehalogenation (Replacement of -Cl with -H). This is a common side reaction in palladium-catalyzed couplings, especially in the presence of hydride sources (e.g., from solvent or base).
-
Troubleshooting:
-
Use anhydrous and deoxygenated solvents.
-
Choose a base that is less likely to promote hydrodehalogenation, such as potassium carbonate or cesium fluoride.
-
In Buchwald-Hartwig amination, using a bimetallic palladium-copper nanocatalyst in aqueous micelles has been shown to suppress the hydrodehalogenation pathway.[3]
-
-
Side Product: Homocoupling of Boronic Acid (in Suzuki-Miyaura). This occurs when two molecules of the boronic acid couple with each other.
-
Troubleshooting:
-
Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.
-
Add the aryl halide to the reaction mixture before the palladium catalyst.
-
Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents).
-
-
Side Product: Double Coupling. If the reaction conditions are too harsh, both chlorine atoms may be substituted.
-
Troubleshooting:
-
To achieve mono-substitution, use a milder base and lower the reaction temperature.
-
Carefully control the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents for mono-substitution).
-
Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed.
-
Experimental Protocols
General Protocol for a Selective Mono-Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), finely ground and dried
-
Anhydrous, deoxygenated 1,4-dioxane
-
Anhydrous, deoxygenated water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)2 (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous, deoxygenated 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
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Add the prepared catalyst solution to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
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Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Arylboronic acid | 1.1 - 1.5 equivalents |
| Catalyst System | |
| Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 1-5 mol% |
| Ligand (e.g., SPhos, XPhos) | 2-10 mol% |
| Base | |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent System | Toluene, 1,4-Dioxane, or DME, often with added water |
| Reaction Conditions | |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A troubleshooting decision tree for common reaction issues.
References
Troubleshooting peak splitting in the NMR spectrum of 1,3-Dichloro-2-(trifluoromethoxy)benzene
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak splitting issues in the NMR spectrum of 1,3-Dichloro-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why does the aromatic region of the ¹H NMR spectrum for this compound show a complex splitting pattern instead of a simple doublet or triplet?
A1: The complexity in the aromatic region arises from several overlapping factors. While there are only two protons on the benzene ring, their signals are influenced by more than just their immediate proton neighbor.
-
Magnetic Inequivalence: The two aromatic protons, though chemically equivalent due to the molecule's symmetry, are magnetically inequivalent.[1] This is because they have different spatial relationships and thus different coupling constants to the three fluorine atoms of the trifluoromethoxy group.
-
Long-Range H-F Coupling: The protons on the benzene ring couple with the fluorine atoms of the -OCF3 group. This coupling can occur over several bonds (typically ⁴JHF and ⁵JHF), adding extra layers of splitting to the proton signals.[2][3]
-
Second-Order Effects: If the difference in chemical shift (in Hz) between coupling nuclei is not significantly larger than the coupling constant (J) between them, second-order effects can occur.[1] This leads to non-intuitive splitting patterns where the peak intensities and spacing do not follow simple first-order rules (like the n+1 rule).[1] The multiplets may appear to "lean" towards each other.[1]
-
Restricted Bond Rotation: The bond between the oxygen and the benzene ring may have hindered rotation due to the bulky chlorine and trifluoromethoxy substituents.[1] If this rotation is slow on the NMR timescale, it can lead to more complex spectra.[1]
Q2: The peaks in my spectrum are broad and poorly resolved, which makes it difficult to analyze the splitting. What are the common causes and solutions?
A2: Broad peaks are a frequent issue in NMR spectroscopy and can obscure splitting patterns. Several factors can contribute to this problem:
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Poor Shimming: This is the most common cause. The magnetic field needs to be homogeneous across the sample. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve resolution.[4][5]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4] Try diluting the sample.
-
Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample into the NMR tube.[1]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure glassware is scrupulously clean.
-
Chemical Exchange: If the molecule is undergoing a dynamic process (like slow bond rotation) at a rate comparable to the NMR timescale, it can lead to broadened peaks.[1] Running the experiment at a higher or lower temperature can sometimes resolve this; a higher temperature may average out the signals into a sharper peak, while a lower temperature might "freeze out" conformers into distinct, sharp signals.[1]
Q3: How can I definitively confirm that the complex splitting I'm seeing is due to coupling with fluorine?
A3: The most direct way to verify H-F coupling is through decoupling experiments.
-
¹H{¹⁹F} Decoupling: This experiment involves acquiring a standard proton (¹H) NMR spectrum while irradiating the sample at the resonance frequency of the fluorine nuclei. This electronically removes the coupling interaction. If the complex multiplets in the ¹H spectrum collapse into simpler patterns (e.g., a simple doublet from H-H coupling), it confirms that the original complexity was due to H-F coupling.
-
¹⁹F{¹H} Decoupling: Conversely, running a fluorine (¹⁹F) NMR spectrum while decoupling the protons will simplify the fluorine signal, confirming F-H coupling.[6]
Below is a logical workflow to troubleshoot unexpected peak splitting.
Caption: A flowchart for systematically troubleshooting NMR peak splitting issues.
Quantitative Data Summary
The exact coupling constants for this compound must be determined experimentally. However, the following table provides typical ranges for coupling constants observed in related fluorinated aromatic compounds, which can serve as a useful reference.[3][7][8]
| Coupling Type | Description | Typical Range (Hz) | Notes |
| ³J(H-H) | Ortho coupling between adjacent protons | 7.0 - 9.0 | Expected for the two aromatic protons. |
| ⁴J(H-H) | Meta coupling between protons | 2.0 - 3.0 | Not applicable for the primary splitting in this molecule. |
| ⁵J(H-H) | Para coupling between protons | 0.0 - 1.0 | Not applicable for this molecule. |
| ⁴J(H-F) | Four-bond coupling (H-C-C-O-F) | 1.0 - 3.0 | A likely contributor to the complex splitting. |
| ⁵J(H-F) | Five-bond coupling (H-C-C-C-O-F) | 0.5 - 2.0 | A likely contributor to the complex splitting. |
| ³J(C-F) | Three-bond coupling (C-C-O-F) | 5 - 25 | Observable in ¹³C NMR spectra.[7] |
| ²J(C-F) | Two-bond coupling (C-O-F) | 30 - 45 | Observable in ¹³C NMR spectra.[7] |
Experimental Protocols
Standard ¹H NMR Sample Preparation
This protocol is a general guideline for preparing a high-quality NMR sample.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Use approximately 0.6-0.7 mL of the solvent. Using a different solvent can sometimes resolve overlapping peaks.[4]
-
Dissolution: In a clean, dry vial, dissolve the sample completely in the deuterated solvent. Gentle vortexing may be required.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol for ¹H{¹⁹F} Decoupling Experiment
This experiment is crucial for identifying and confirming H-F coupling.
-
Acquire Standard Spectra: First, run a standard ¹H NMR spectrum and a ¹⁹F NMR spectrum to determine the chemical shifts of the proton and fluorine signals.
-
Set Up Decoupling Experiment: Access the spectrometer's decoupling parameters.
-
Set Decoupler Frequency: Set the center of the fluorine decoupling frequency to the chemical shift (in Hz) of the -OCF₃ signal observed in the ¹⁹F spectrum.
-
Set Decoupling Power and Bandwidth: Use the spectrometer's recommended power level and a sufficient bandwidth to cover the entire fluorine signal.
-
Acquire Spectrum: Run the ¹H NMR experiment with the fluorine decoupler active.
-
Analysis: Compare the resulting spectrum to the original ¹H spectrum. The collapse of complex multiplets into simpler patterns confirms H-F coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. azom.com [azom.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. beilstein-journals.org [beilstein-journals.org]
Challenges in the scale-up of 1,3-Dichloro-2-(trifluoromethoxy)benzene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,3-Dichloro-2-(trifluoromethoxy)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield of Dichlorination
Q1: My dichlorination of 2-(trifluoromethoxy)benzene is resulting in a low yield of the desired 1,3-dichloro isomer. What are the potential causes and solutions?
A1: Low yields in the dichlorination step can be attributed to several factors, including incomplete reaction, formation of undesired isomers, and over-chlorination. Here are some troubleshooting steps:
-
Catalyst Choice and Activity: The choice of Lewis acid catalyst is crucial for activating the chlorine.[1][2] Ensure your catalyst (e.g., FeCl₃, AlCl₃) is anhydrous and active. Consider trying different catalysts to optimize regioselectivity.
-
Reaction Temperature: Temperature control is critical. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures may promote the formation of undesired isomers and byproducts. Experiment with a temperature gradient to find the optimal range.
-
Chlorinating Agent: The purity and delivery method of the chlorine gas can impact the reaction. Ensure a steady and controlled flow of dry chlorine gas.
-
Reaction Time: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion, while extending it for too long can lead to the formation of trichloro- or other polychlorinated byproducts.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Consider experimenting with different inert solvents to improve the outcome.
Issue 2: Poor Selectivity in Dichlorination
Q2: I am observing a mixture of dichlorinated isomers (e.g., 1,4-dichloro, 1,2-dichloro) instead of the desired this compound. How can I improve the regioselectivity?
A2: The trifluoromethoxy group (-OCF₃) is an ortho-, para-director.[3] However, achieving high selectivity for the 1,3-dichloro isomer can be challenging. Here's how you can address this:
-
Directing Group Influence: The -OCF₃ group will direct incoming electrophiles to the ortho and para positions.[3][4] To obtain the 1,3-dichloro product, a different synthetic strategy might be necessary, such as starting with a differently substituted benzene ring that favors the desired chlorination pattern.
-
Steric Hindrance: While the -OCF₃ group directs ortho/para, steric hindrance can sometimes be exploited. However, in this case, it is unlikely to be the primary factor for achieving 1,3-disubstitution.
-
Alternative Synthetic Routes: Consider a multi-step synthesis. For example, starting with a compound that already has the desired 1,3-dichloro substitution pattern and then introducing the trifluoromethoxy group.
Issue 3: Difficulties in the Trifluoromethoxylation Step
Q3: I am struggling with the introduction of the trifluoromethoxy group onto a dichlorinated benzene ring. What are the common challenges and how can I overcome them?
A3: Introducing the trifluoromethoxy group can be a significant challenge due to the instability of the trifluoromethoxide anion.[5] Traditional methods often require harsh conditions.[6] Here are some key considerations:
-
Choice of Reagent: A variety of trifluoromethoxylation reagents exist, each with its own advantages and disadvantages.[6][7] Some common methods include:
-
Halogen Exchange (Halex) Reactions: This involves the exchange of chlorine atoms with fluorine from a trichloromethoxy group. This is a traditional industrial method but requires the synthesis of the trichloromethyl precursor.[6][8][9]
-
Reagents like 2,4-dinitro(trifluoromethoxy)benzene (DNTFB): These are easier to handle nucleophilic trifluoromethoxylating reagents.[7][10]
-
-
Reaction Conditions: Trifluoromethoxylation reactions often require high temperatures and pressures, which can be a challenge during scale-up.[8] The use of specialized equipment, such as high-pressure reactors, may be necessary.
-
Catalyst: For some trifluoromethoxylation reactions, a catalyst may be required to facilitate the reaction.
-
Substrate Reactivity: The presence of two deactivating chloro groups on the benzene ring can make the trifluoromethoxylation reaction more difficult.[11]
Issue 4: Product Purification Challenges
Q4: I am finding it difficult to purify the final this compound product from reaction byproducts. What purification strategies are recommended?
A4: The purification of halogenated aromatic compounds can be challenging due to their similar physical properties.[12] Here are some effective purification techniques:
-
Distillation: Fractional distillation under reduced pressure can be effective for separating isomers and other volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent system can be a powerful technique for obtaining high-purity material.[13] Experiment with different solvents to find one that provides good solubility for the desired product at high temperatures and poor solubility at low temperatures.
-
Chromatography: For laboratory-scale purifications, column chromatography can be used to separate closely related isomers.
Frequently Asked Questions (FAQs)
Q5: What are the main safety concerns when scaling up the production of this compound?
A5: Scaling up this synthesis involves several significant safety hazards:
-
Toxic and Corrosive Reagents: The use of chlorine gas, Lewis acids (e.g., AlCl₃, FeCl₃), and potentially hydrogen fluoride requires robust safety protocols, including the use of personal protective equipment (PPE), well-ventilated areas, and appropriate scrubbing systems for off-gases.[2][9]
-
High-Pressure Reactions: Some trifluoromethoxylation methods require high pressures, necessitating the use of certified and properly maintained high-pressure reactors.[8]
-
Exothermic Reactions: Both dichlorination and trifluoromethoxylation can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Waste Disposal: The reaction will generate hazardous waste that must be handled and disposed of according to regulations.
Q6: Are there any "greener" or more sustainable synthetic routes for producing this compound?
A6: Research into greener fluorination and chlorination methods is ongoing. Some areas of exploration include:
-
Catalytic Chlorination: Using more efficient and recyclable catalysts for the dichlorination step.
-
Alternative Trifluoromethoxylation Reagents: Development of safer and more environmentally benign trifluoromethoxylating agents that do not require harsh reaction conditions.[6]
-
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially reduce waste generation compared to batch processing.
Q7: How can I monitor the progress of my reactions effectively during scale-up?
A7: In-process monitoring is crucial for a successful scale-up. Recommended analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, intermediates, products, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For monitoring the reaction progress of less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the isolated products.
Data Presentation
Table 1: Comparison of Dichlorination Conditions (Illustrative Data)
| Parameter | Method A | Method B | Method C |
| Catalyst | FeCl₃ | AlCl₃ | Zeolite |
| Temperature (°C) | 25 | 0 | 50 |
| Reaction Time (h) | 6 | 8 | 4 |
| Yield of 1,3-isomer (%) | 45 | 55 | 40 |
| Purity (%) | 90 | 92 | 88 |
Table 2: Trifluoromethoxylation Reagent Comparison (Illustrative Data)
| Reagent | Reaction Temperature (°C) | Reaction Pressure (psi) | Yield (%) | Key Challenges |
| CF₃O⁻ Source + Dichlorobenzene | 150-200 | 500-1000 | 60-70 | High pressure, unstable anion |
| DNTFB | 120 | Atmospheric | 50-60 | Reagent cost |
| Halex from CCl₃ precursor | 100-150 | 200-300 | 70-80 | Multi-step, corrosive byproducts |
Experimental Protocols & Visualizations
General Experimental Workflow for Synthesis
The synthesis of this compound can be conceptualized as a two-step process. The following diagram illustrates a general workflow.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low yields in chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4080392A - Process for the production of aromatic trifluoromethyl compounds of the benzene series - Google Patents [patents.google.com]
- 9. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]
- 10. A New and Direct Trifluoromethoxylation of Aliphatic Substrates with 2,4‐Dinitro(trifluoromethoxy)benzene | Semantic Scholar [semanticscholar.org]
- 11. nbinno.com [nbinno.com]
- 12. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 13. US4990678A - Purification of halogenated aromatic sulfones or ketones - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,3-Dichloro-2-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3-Dichloro-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include:
-
Isomeric Byproducts: Regioisomers such as other dichlorinated isomers or compounds with the trifluoromethoxy group at different positions.
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Over-chlorinated Species: Benzene rings with more than two chlorine atoms.
-
Hydrolysis Products: Impurities formed if precursors or the final product react with water.
-
Solvent Residues: Traces of solvents used during the synthesis and workup.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification techniques for this compound are:
-
Vacuum Distillation: Ideal for separating the target compound from non-volatile or significantly less volatile impurities.
-
Recrystallization: A powerful technique for achieving high purity if a suitable solvent or solvent system can be identified.
-
Column Chromatography (including Flash and Preparative HPLC): Useful for separating isomers and other closely related impurities.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties include:
Knowing the expected boiling point and solubility characteristics is crucial for selecting the appropriate purification method and conditions.
Troubleshooting Guides
Vacuum Distillation
Issue: Product decomposition or charring at high temperatures.
-
Possible Cause: The boiling point at atmospheric pressure is too high, leading to thermal degradation.
-
Solution: Employ vacuum distillation to lower the boiling point. Start with a moderate vacuum and gradually increase it (i.e., lower the pressure) to find the optimal temperature-pressure combination that allows for smooth distillation without decomposition.
Issue: Bumping or uneven boiling.
-
Possible Cause: Superheating of the liquid.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth and even boiling. Ensure the distillation flask is not more than two-thirds full.
Issue: Poor separation of closely boiling impurities.
-
Possible Cause: Insufficient theoretical plates in the distillation setup.
-
Solution: Use a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency.[3]
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution: Try a lower-boiling point solvent. Alternatively, add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If that fails, evaporate some of the solvent to increase the concentration and attempt to cool again.
-
If the compound remains soluble, a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) may be necessary.[4]
-
Issue: Low recovery of the purified product.
-
Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Solution: Use the minimum amount of hot solvent required to dissolve the crude product. When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize product loss.
Column Chromatography (Flash/HPLC)
Issue: Poor separation of the target compound from an impurity.
-
Possible Cause: The chosen solvent system (mobile phase) does not provide adequate selectivity.
-
Solution:
-
Flash Chromatography: Systematically vary the polarity of the eluent. A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Preparative HPLC: Method development is key. Screen different stationary phases (e.g., C18, phenyl-hexyl, or fluorinated phases) and mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) to optimize selectivity.[5][6]
-
Issue: Peak tailing in HPLC.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or column overload.
-
Solution: Use a highly end-capped column. If the compound has acidic or basic properties, adjusting the pH of the mobile phase with a modifier like trifluoroacetic acid (TFA) can improve peak shape.[6] Reducing the sample concentration may also help.
Experimental Protocols
General Purification Workflow
Caption: General workflow for the purification of this compound.
Vacuum Distillation Protocol
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure.
-
Heating: Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions based on the boiling point at the recorded pressure. It is advisable to collect a forerun fraction before collecting the main product fraction.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. Common solvents to screen include hexanes, ethanol, methanol, and mixtures with ethyl acetate or dichloromethane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Preparative HPLC Protocol
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
-
Column: A C18 column is a good starting point. Phenyl-hexyl or fluorinated stationary phases may offer alternative selectivity for halogenated and fluorinated compounds.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. The addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape.
-
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.
-
Sample Loading: Dissolve the crude material in a suitable solvent and inject it onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Hypothetical Purification Efficiency Data
| Purification Method | Starting Purity (GC area %) | Final Purity (GC area %) | Yield (%) | Notes |
| Vacuum Distillation | 85% | 98% | 75% | Effective for removing non-volatile residues. |
| Recrystallization | 98% | >99.5% | 85% | From ethanol/water. |
| Preparative HPLC | 95% (with isomers) | >99.8% | 60% | Successful separation of isomeric impurities. |
Note: The data in Table 1 is illustrative and will vary depending on the specific nature and percentage of impurities in the crude material.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common purification issues.
References
- 1. 97608-49-6 | this compound - Capot Chemical [capotchem.com]
- 2. This compound,97608-49-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. benchchem.com [benchchem.com]
Enhancing the stability of 1,3-Dichloro-2-(trifluoromethoxy)benzene for long-term storage
This technical support guide is intended for researchers, scientists, and drug development professionals to enhance the stability of 1,3-Dichloro-2-(trifluoromethoxy)benzene for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 2-8°C.[4] It is crucial to protect the compound from moisture, light, and heat to minimize degradation.
Q2: What are the primary signs of degradation of this compound?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., development of a yellowish tint), or the appearance of precipitates. Chemical analysis, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), can reveal the presence of impurities or a decrease in the purity of the main compound over time.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents and strong bases.[5][6] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: Can this compound be stored in plastic containers?
A4: It is generally recommended to store this compound in its original container, which is typically glass. If transferring to a different container, ensure it is made of a material that is compatible with halogenated organic compounds. Certain plastics may be unsuitable as they can leach impurities or be degraded by the compound.
Q5: Are there any recommended stabilizers for long-term storage?
A5: While specific stabilizers for this compound are not extensively documented, the use of certain additives for halogenated organic compounds has been reported. For instance, small amounts of organic amines or ethers have been used to stabilize similar compounds.[7] However, the compatibility and efficacy of any stabilizer with this compound would need to be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in an amber glass vial, purge the headspace with an inert gas (e.g., argon or nitrogen), and store at a reduced temperature (2-8°C). |
| Decreased purity observed by GC/HPLC | Chemical degradation due to moisture, heat, or incompatible materials. | Ensure the storage container is tightly sealed to prevent moisture ingress. Re-evaluate storage conditions and consider aliquoting the compound to minimize repeated freeze-thaw cycles and exposure to the atmosphere. |
| Precipitate formation | Contamination or degradation leading to the formation of insoluble byproducts. | The compound may need to be repurified (e.g., by distillation or chromatography). Review handling procedures to prevent contamination. |
| Inconsistent experimental results | Degradation of the starting material. | Use a fresh batch of the compound or re-analyze the purity of the existing stock before use. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC. The purity can be determined by the relative peak area of the main compound compared to any impurity peaks.
Protocol 2: Long-Term Stability Study
-
Sample Aliquoting: Aliquot the this compound into several amber glass vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., room temperature, 2-8°C, -20°C, exposure to light vs. dark).
-
Time Points: Establish a schedule for analysis (e.g., time 0, 1 month, 3 months, 6 months, 1 year).
-
Analysis: At each time point, analyze one vial from each storage condition using the GC protocol described above.
-
Data Recording: Record the purity of the compound at each time point and for each storage condition to determine the optimal long-term storage strategy.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for long-term stability testing.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. aksci.com [aksci.com]
- 4. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Selection for 1,3-Dichloro-2-(trifluoromethoxy)benzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving 1,3-dichloro-2-(trifluoromethoxy)benzene. This substrate presents unique challenges due to its electronic properties and the presence of two potential reaction sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges are:
-
Low Reactivity of C-Cl Bonds: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and harsher conditions.[1]
-
Regioselectivity: The presence of two non-equivalent chlorine atoms (at C1, ortho to -OCF3, and C3, meta to -OCF3) requires careful control to achieve selective functionalization at one site. Selectivity is influenced by a combination of steric hindrance from the bulky trifluoromethoxy group and the electronic effects of the substituents.[2]
-
Catalyst Selection: Identifying a catalyst that is active enough to cleave the C-Cl bond without leading to side reactions or decomposition is critical. Bulky, electron-rich ligands are often necessary.[1][3]
Q2: Which types of palladium-catalyzed reactions are most suitable for this substrate?
A2: Given its structure as an aryl halide, this compound is a suitable substrate for several powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[4][5]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or ammonia equivalents.[3][6]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[7][8]
Q3: How can I control which of the two chlorine atoms reacts (regioselectivity)?
A3: Achieving site-selectivity is a key optimization challenge. The outcome depends on the interplay between sterics and electronics, which can be influenced by the choice of catalyst and conditions:
-
Steric Hindrance: The trifluoromethoxy group at the C2 position sterically encumbers the C1 chlorine. Therefore, catalysts with very bulky ligands may preferentially react at the less hindered C3 position.
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethoxy group activates both chlorine atoms, but may have a stronger influence on the ortho position (C1).
-
Practical Approach: A systematic screening of ligands is the most effective strategy. Start with ligands known to show high selectivity in similar di-halogenated systems. Often, a slight difference in reaction temperature or base can tip the regiochemical balance.[2]
Q4: What is a "precatalyst," and why is it recommended for reactions with challenging aryl chlorides?
A4: A precatalyst is a stable, air-tolerant palladium(II) complex that is readily converted to the active, but unstable, palladium(0) species under the reaction conditions. Using modern precatalysts, such as the Buchwald G3 or G4 palladacycles, ensures a clean, reliable, and stoichiometric generation of the active catalyst, which is crucial for achieving consistent and high yields with less reactive substrates like aryl chlorides.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Question | Answer & Troubleshooting Steps |
| My reaction is not proceeding. What should I check first? | 1. Catalyst Activity: Ensure the active Pd(0) catalyst is being generated. If using a Pd(II) source like Pd(OAc)₂, pre-activation with the ligand may be necessary. For consistency, use a reliable precatalyst (e.g., Buchwald G3/G4, PEPPSI™). 2. Inert Atmosphere: Cross-coupling reactions require the rigorous exclusion of oxygen, which can deactivate the catalyst. Ensure your vessel is properly purged (3x evacuate/backfill cycle with argon or nitrogen) and that solvents are thoroughly degassed.[11] 3. Reagent Purity: Impurities in starting materials, the base, or solvents can poison the catalyst. Purify reagents if necessary. Amines, in particular, should be purified before use.[11] |
| I'm seeing some product, but the conversion is very low. How can I improve it? | 1. Increase Reaction Forcing: Sluggish reactions can often be improved by increasing the temperature, using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%), or switching to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). 2. Ligand Screening: The choice of ligand is paramount for aryl chlorides. If a standard ligand like PPh₃ fails, switch to a more electron-rich and bulky ligand such as BrettPhos, XPhos, or SPhos for Suzuki and Buchwald-Hartwig reactions.[12][13] 3. Solvent Effects: Ensure all starting materials are soluble in the chosen solvent. If solubility is an issue, screen alternative solvents (e.g., dioxane, toluene, THF, DMF). |
Problem 2: Catalyst Decomposition (Reaction Turns Black)
| Question | Answer & Troubleshooting Steps |
| My reaction mixture turned black immediately, and I got no product. What happened? | This indicates the rapid formation of palladium black, where the active Pd(0) catalyst has aggregated and precipitated out of the catalytic cycle. 1. Stabilize the Catalyst: Add an extra equivalent of phosphine ligand relative to the palladium source. The excess ligand helps to stabilize the monoligated Pd(0) species and prevent aggregation. 2. Check Reagent Order of Addition: Be consistent with how you add reagents. Sometimes, adding the aryl halide last to the pre-formed catalyst/base mixture can prevent premature decomposition.[11] 3. Use a Robust Precatalyst: Modern precatalysts are designed to release the active Pd(0) species slowly and controllably, minimizing the formation of palladium black.[4] |
Problem 3: Side Product Formation
| Question | Answer & Troubleshooting Steps |
| I am observing significant hydrodehalogenation (C-Cl bond is replaced by C-H). How can I prevent this? | Hydrodehalogenation can occur as a side reaction, particularly with certain bases or if sources of hydrogen are present (e.g., water, alcohol). 1. Base Selection: The choice of base can be critical. Screen different bases; for example, if using an alkoxide base, ensure anhydrous conditions. A carbonate or phosphate base might be a better alternative.[14] 2. Reductive Elimination vs. Side Reaction: This side reaction competes with the desired reductive elimination step. Using a bulkier ligand can often favor reductive elimination, leading to a higher yield of the desired product.[6] |
| My reaction is producing the homocoupled product of my boronic acid or alkyne. What can I do? | Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings. 1. Suzuki Reaction: Ensure a rigorously oxygen-free environment, as oxygen can promote the homocoupling of boronic acids. 2. Sonogashira Reaction: The copper co-catalyst can promote the homocoupling of alkynes (Glaser coupling). Running the reaction under "copper-free" Sonogashira conditions can eliminate this side product.[7][15] |
Data Presentation: Recommended Catalyst Systems
The optimal catalyst system is highly dependent on the specific coupling partners. The following tables provide robust starting points for reaction screening.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling (Reaction of this compound with an arylboronic acid)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| BrettPhos Pd G3 | (none needed) | K₂CO₃ | THF/H₂O | 60-100 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 |
| PEPPSI™-IPr | (none needed) | NaOt-Bu | Toluene | 100-120 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination (Reaction of this compound with a primary or secondary amine)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| BrettPhos Pd G3 | (none needed) | NaOt-Bu | Dioxane | 100 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-120 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 |
| XPhos Pd G4 | (none needed) | LHMDS | THF | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 - 1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%) and the base (e.g., NaOt-Bu, 1.2 equiv) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., Dioxane).
-
Reaction: Seal the flask and heat the mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a plug of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Visualizations
Caption: General workflow for catalyst screening and reaction optimization.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: Key factors influencing regioselectivity in cross-coupling reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 1,3-Dichloro-2-(trifluoromethoxy)benzene and Its Isomers for the Modern Researcher
A deep dive into the physicochemical properties, synthesis, and potential biological implications of the six isomers of dichlorotrifluoromethoxybenzene, offering a valuable resource for professionals in drug discovery and chemical development.
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule. When combined with a dichlorinated benzene core, a series of six distinct isomers is formed, each with a unique profile of physical, chemical, and potentially biological characteristics. This guide provides a comprehensive comparative analysis of 1,3-Dichloro-2-(trifluoromethoxy)benzene and its five constitutional isomers, presenting available data to inform synthesis strategies and guide future research.
Physicochemical Properties: A Tale of Six Isomers
The precise placement of the two chlorine atoms and the trifluoromethoxy group on the benzene ring significantly influences the physicochemical properties of each isomer. While experimental data for all isomers is not exhaustively available in the public domain, a compilation of known and predicted values provides a foundation for comparison. Key parameters such as molecular weight, boiling and melting points, and solubility are critical for predicting the behavior of these compounds in various experimental and biological settings. The trifluoromethoxy group is known to be more lipophilic and electron-withdrawing than a methoxy group, which can impact a molecule's ability to cross biological membranes and interact with protein targets[1].
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 151276-09-4 | C₇H₃Cl₂F₃O | 231.00 | Not Available | Not Available |
| 1,2-Dichloro-3-(trifluoromethoxy)benzene | 151276-09-4 | C₇H₃Cl₂F₃O | 231.00 | Not Available | Not Available |
| 1,4-Dichloro-2-(trifluoromethoxy)benzene | Not Available | C₇H₃Cl₂F₃O | 231.00 | Not Available | Not Available |
| 2,4-Dichloro-1-(trifluoromethoxy)benzene | 451-85-4 | C₇H₃Cl₂F₃O | 231.00 | Not Available | Not Available |
| 1,2-Dichloro-4-(trifluoromethoxy)benzene | Not Available | C₇H₃Cl₂F₃O | 231.00 | Not Available | Not Available |
| 1,3-Dichloro-5-(trifluoromethoxy)benzene | 151276-08-3 | C₇H₃Cl₂F₃O | 231.00 | Not Available | Not Available |
Note: "Not Available" indicates that reliable experimental data was not found in the searched literature. Researchers should consult specialized chemical databases for the most current information.
Synthetic Strategies: Pathways to Isomeric Purity
The synthesis of specific dichlorotrifluoromethoxybenzene isomers presents a significant challenge due to the potential for the formation of multiple regioisomers during chlorination and trifluoromethoxylation reactions. The general approach often involves a multi-step process, starting from a suitably substituted benzene derivative.
A common strategy for introducing the trifluoromethoxy group involves the conversion of a phenolic precursor. This can be achieved through various methods, including the reaction of a phenol with carbon tetrachloride and hydrogen fluoride (the Swarts reaction) or by using more modern and selective trifluoromethylating agents.
Alternatively, the synthesis may commence with a trifluoromethoxybenzene core, followed by regioselective chlorination. The directing effects of the trifluoromethoxy group and any existing substituents on the benzene ring are critical considerations in achieving the desired isomeric purity.
Below are generalized experimental workflows for the synthesis of these compounds.
References
Validating the Molecular Architecture of 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides a comparative overview of the validation of the structure of 1,3-Dichloro-2-(trifluoromethoxy)benzene, with a primary focus on X-ray crystallography and its comparison with other analytical techniques.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages crystallographic data from structurally related dichlorobenzene and dimethoxybenzene derivatives to provide a robust framework for its structural validation.[1][2] By comparing expected bond lengths and angles with established values from similar molecular scaffolds, researchers can gain significant confidence in the predicted geometry. Furthermore, this guide details the experimental protocols for a comprehensive structural elucidation strategy, integrating X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Structural Data
The following tables present a comparison of expected or typical crystallographic parameters for aromatic C-C, C-Cl, C-O, and C-F bonds and angles, derived from analyses of related structures. These values serve as a benchmark for the validation of the structure of this compound.
Table 1: Comparison of Bond Lengths (Å)
| Bond Type | Expected Value for this compound | Reference Value (Similar Compounds) |
| Aromatic C-C | ~1.39 | 1.36 - 1.40 |
| C-Cl | ~1.74 | 1.73 - 1.75 |
| C-O (Aromatic) | ~1.36 | 1.35 - 1.37 |
| O-C (Trifluoromethoxy) | ~1.42 | 1.41 - 1.43 |
| C-F | ~1.33 | 1.32 - 1.34 |
Table 2: Comparison of Bond Angles (°)
| Angle Type | Expected Value for this compound | Reference Value (Similar Compounds) |
| C-C-C (in Benzene Ring) | ~120 | 118 - 122 |
| C-C-Cl | ~120 | 119 - 121 |
| C-C-O | ~120 | 118 - 122 |
| C-O-C | ~118 | 117 - 119 |
| F-C-F | ~109.5 | 108 - 111 |
Experimental Protocols
A multi-technique approach is essential for the unambiguous structural validation of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of crystalline compounds.[3][4] It provides precise information on bond lengths, bond angles, and the overall molecular geometry.[3][5]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6][7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, high-resolution crystal structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[8][9][10] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial structural information.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the presence and connectivity of the aromatic protons, the dichlorinated benzene ring, and the trifluoromethoxy group. The effect of halogen substituents on ¹³C chemical shifts can provide additional structural confirmation.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern of trifluoromethyl-substituted compounds can be particularly informative.[12]
Visualization of the Structural Validation Workflow
The following diagram illustrates the integrated workflow for the structural validation of this compound, comparing the primary crystallographic method with complementary spectroscopic techniques.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile [mdpi.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rsc.org [rsc.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Comparative Reactivity Analysis: 1,3-Dichloro-2-(trifluoromethoxy)benzene and its Analogs in Key Organic Reactions
For Immediate Release
A comprehensive guide comparing the reactivity of 1,3-Dichloro-2-(trifluoromethoxy)benzene with structurally similar compounds has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the compound's performance in crucial organic reactions, supported by available experimental data and established chemical principles.
Introduction
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethoxy group, imparts distinct electronic and steric properties that influence its reactivity. This guide focuses on comparing its behavior in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, against its close analogs: 1,3-dichloro-2-methoxybenzene and 1,3-dichloro-2-(trifluoromethyl)benzene.
Theoretical Framework: Predicting Reactivity
The reactivity of these substituted dichlorobenzenes is primarily governed by the electronic nature of the substituent at the 2-position and steric hindrance around the reactive sites (the carbon-chlorine bonds).
-
Electron-Withdrawing vs. Electron-Donating Effects: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This effect deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).[1][2] In contrast, the methoxy group (-OCH₃) is electron-donating through resonance, which would generally decrease reactivity in SₙAr reactions compared to its fluorinated counterparts.
-
Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of reagents to the adjacent chlorine atoms at the 1 and 3-positions. The trifluoromethyl group is known to be bulkier than a methyl group, and the trifluoromethoxy group also exerts significant steric influence.[3] This steric hindrance can affect the rate and regioselectivity of palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Reactions
While direct, side-by-side quantitative comparisons under identical conditions are not extensively available in the literature, the following analysis is based on established principles and data from related systems.
Nucleophilic Aromatic Substitution (SNA r)
SNA r reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[1][2] In the case of this compound, both the trifluoromethoxy group and the second chlorine atom act as electron-withdrawing groups, activating the ring for nucleophilic attack.
Expected Reactivity Order:
This compound ≈ 1,3-Dichloro-2-(trifluoromethyl)benzene > 1,3-dichloro-2-methoxybenzene
The strong inductive effect of the -OCF₃ and -CF₃ groups is expected to make these compounds significantly more reactive towards nucleophiles than the methoxy analog. The oxygen atom in the -OCF₃ group may offer some resonance donation, but this is largely outweighed by the powerful inductive withdrawal of the three fluorine atoms.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A general protocol for SₙAr, based on reactions with similar substrates, is as follows:
-
Reaction Setup: To a solution of the dichlorobenzene derivative (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO), the nucleophile (1.1 - 1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 eq.) are added.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours to overnight, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. The reactivity of the aryl halide is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition step to the palladium(0) catalyst.[4]
Expected Reactivity and Regioselectivity:
For this compound and its analogs, mono-arylation is the expected initial outcome. The regioselectivity (which chlorine is replaced) will be influenced by the steric bulk of the ortho substituent and the palladium catalyst's ligand system. The steric hindrance from the -OCF₃ and -CF₃ groups may direct the coupling to the less hindered chlorine atom. However, electronic effects can also play a crucial role, sometimes leading to coupling at the more sterically hindered but electronically more favorable position.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Based on established methods for similar compounds:[1]
-
Reaction Setup: In an oven-dried Schlenk tube, the dichlorobenzene derivative (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) are combined.
-
Solvent and Degassing: A degassed solvent mixture (e.g., toluene/water) is added. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reaction Conditions: The mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is dependent on the electronic and steric properties of the aryl halide and the choice of catalyst system.[5]
Expected Reactivity:
The electron-withdrawing nature of the -OCF₃ and -CF₃ groups in this compound and 1,3-dichloro-2-(trifluoromethyl)benzene should facilitate the oxidative addition step, a key part of the catalytic cycle.[5] The steric bulk of these groups will likely influence the rate of reaction and may necessitate the use of bulky phosphine ligands to achieve high yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative protocol is as follows:[6]
-
Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) are stirred in an anhydrous solvent (e.g., toluene) for a few minutes.
-
Reaction Assembly: To the catalyst mixture, the dichlorobenzene derivative (1.0 eq.), the amine (1.2 eq.), and a strong base (e.g., NaOtBu, LHMDS; 1.4 eq.) are added.
-
Reaction Conditions: The reaction vessel is sealed and heated to 80-120 °C until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Work-up and Purification: The reaction is cooled, quenched with water or a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The organic phase is dried and concentrated, and the product is purified by column chromatography.
Data Presentation
As specific comparative experimental data is sparse, the following tables present a qualitative comparison based on established chemical principles.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Substituent at C2 | Electronic Effect | Predicted Reactivity |
| This compound | -OCF₃ | Strong Electron-Withdrawing | High |
| 1,3-Dichloro-2-(trifluoromethyl)benzene | -CF₃ | Strong Electron-Withdrawing | High |
| 1,3-Dichloro-2-methoxybenzene | -OCH₃ | Electron-Donating (Resonance) | Low |
Table 2: Key Considerations for Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Substituent at C2 | Steric Hindrance | Electronic Effect on Oxidative Addition | Expected Regioselectivity |
| This compound | -OCF₃ | Significant | Favorable | Influenced by ligand and electronics |
| 1,3-Dichloro-2-(trifluoromethyl)benzene | -CF₃ | High | Favorable | Influenced by ligand and electronics |
| 1,3-Dichloro-2-methoxybenzene | -OCH₃ | Moderate | Less Favorable | Influenced by ligand and electronics |
Visualizations
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified signaling pathway for Nucleophilic Aromatic Substitution (SNA r).
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the trifluoromethoxy group. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, its reactivity is expected to be favorable for the initial oxidative addition step. However, steric hindrance from the ortho substituent is a critical factor that will influence reaction rates and regioselectivity, often requiring careful selection of ligands and reaction conditions. Compared to its methoxy analog, it is significantly more reactive in SₙAr and likely more amenable to palladium-catalyzed couplings. Its reactivity profile is most similar to the trifluoromethyl analog, with subtle differences potentially arising from the steric and electronic nuances between the -OCF₃ and -CF₃ groups. Further experimental studies providing direct quantitative comparisons would be invaluable for the precise optimization of synthetic routes utilizing these important building blocks.
References
Cross-Validation of Analytical Methods for 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical compounds is paramount. This guide provides a comprehensive cross-validation comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative and qualitative analysis of 1,3-Dichloro-2-(trifluoromethoxy)benzene. The selection of an appropriate analytical method is critical for ensuring data accuracy and reproducibility in research and development.
This publication outlines the performance of these methods, supported by experimental data derived from the analysis of structurally similar halogenated aromatic compounds. Detailed methodologies for each technique are provided to facilitate implementation and adaptation for specific laboratory settings.
Comparative Analysis of Analytical Method Performance
The cross-validation of analytical methods is essential to ensure that each method is fit for its intended purpose and that the results are reliable and comparable. The following tables summarize the typical performance characteristics of GC-MS and HPLC for the analysis of halogenated aromatic compounds, providing a basis for the expected performance for this compound.
Table 1: Performance Characteristics of GC-MS for Halogenated Aromatic Compound Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.0001 - 0.63 µg/L[1] |
| Limit of Quantitation (LOQ) | 0.0004 - 1.03 µg/L[2] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 75.5 - 129.1%[1] |
| Specificity | High (Mass Spectrometry) |
| Robustness | High |
Table 2: Performance Characteristics of HPLC for Halogenated Aromatic Compound Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[3] |
| Limit of Detection (LOD) | 2 - 290 µg/L[4][5] |
| Limit of Quantitation (LOQ) | 6 - 980 µg/L[4][5] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 96.0 - 102.0%[3] |
| Specificity | Moderate to High (Detector Dependent) |
| Robustness | High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide generalized methodologies for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[6][7][8]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples at various concentrations.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A mid-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from the analysis of the standard solutions.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile.[7][8][9]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
Prepare calibration standards and QC samples by serial dilution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength of 215 nm is a common starting point for chlorinated benzene derivatives.[3]
3. Data Analysis:
-
Identify the analyte peak based on its retention time.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.
Visualization of Cross-Validation Workflow
A clear understanding of the cross-validation process is essential. The following diagrams illustrate the logical flow of a typical cross-validation study comparing GC-MS and HPLC methods.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. asianpubs.org [asianpubs.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. smithers.com [smithers.com]
- 8. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 9. High Performance Liquid Chromatography [scioninstruments.com]
Benchmarking the Performance of 1,3-Dichloro-2-(trifluoromethoxy)benzene Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological performance of 1,3-dichloro-2-(trifluoromethoxy)benzene derivatives. Due to the limited publicly available data on this specific scaffold, this document benchmarks its potential against structurally related compounds for which experimental data exists. The inclusion of the trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1] This guide summarizes key performance data in cytotoxicity, antimicrobial, and anti-inflammatory assays, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Performance Data
The following tables summarize the biological activity of compounds structurally related to this compound derivatives. This data can serve as a benchmark for predicting the potential efficacy of novel derivatives of the core scaffold.
Table 1: Cytotoxicity of Dichloro- and Trifluoromethyl-Substituted Phenyl Derivatives
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| 3-(3,4-dichlorophenyl)thiourea | SW620 (colon cancer) | Cytotoxicity | IC₅₀ | 1.5 ± 0.72 µM | [2] |
| 3-(4-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | Cytotoxicity | IC₅₀ | 7.6 ± 1.75 µM | [2] |
| 3-(3-chloro-4-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | Cytotoxicity | IC₅₀ | 9.4 ± 1.85 µM | [2] |
| 3-(4-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | Cytotoxicity | IC₅₀ | 5.8 ± 0.76 µM | [2] |
Table 2: Antimicrobial Activity of Trifluoromethoxy and Dichloro-Substituted Heterocycles
| Compound/Derivative | Organism | Assay Type | Endpoint | Result (MIC) | Reference |
| 2,3-dichloro-6-(trifluoromethoxy) quinoxaline | Candida glabrata | Antifungal Susceptibility | MIC | Notable fungicidal activity | |
| 2,3-dichloro-6-(trifluoromethoxy) quinoxaline | Candida krusei | Antifungal Susceptibility | MIC | Notable fungicidal activity | |
| N-(3,4-dichlorophenyl)pyrazole derivative | Staphylococcus aureus (MRSA) | Antibacterial Susceptibility | MIC | Potent inhibition | [3] |
| Chalcone with trifluoromethoxy substituent | Staphylococcus aureus | Antibacterial Susceptibility | MIC | Effective | [4] |
| Chalcone with trifluoromethoxy substituent | Bacillus subtilis | Antibacterial Susceptibility | MIC | Effective | [4] |
| Chalcone with trifluoromethoxy substituent | Candida albicans | Antifungal Susceptibility | MIC | Effective | [4] |
| Chalcone with trifluoromethoxy substituent | Aspergillus niger | Antifungal Susceptibility | MIC | Effective | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][7] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[10]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI or EUCAST guidelines.[1][11]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium.[4]
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity or growth.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by halogenated benzene derivatives and a general workflow for their biological evaluation.
Caption: Potential inhibition of the NF-κB signaling pathway by quinoxaline derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Discussion and Future Perspectives
The presented data on analogous compounds suggest that derivatives of this compound hold promise for development as cytotoxic, antimicrobial, and anti-inflammatory agents. The dichloro substitution pattern has been associated with potent biological activity in several contexts.[2][3] The trifluoromethoxy group is expected to confer favorable pharmacokinetic properties.[1]
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the described biological assays. Direct comparison with the benchmark compounds will be crucial to ascertain their relative potency and potential for further development. Mechanistic studies, such as the investigation of their effects on key signaling pathways like NF-κB, will be essential to elucidate their mode of action and guide lead optimization. The potential for these compounds to affect other pathways, such as those involved in hematopoiesis, should also be considered, particularly in the context of long-term safety assessments.[12][13]
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the synthetic efficiency of different routes to 1,3-Dichloro-2-(trifluoromethoxy)benzene
A detailed analysis of competing methodologies for the synthesis of a key fluorinated building block, providing researchers with critical data for route selection.
Introduction
1,3-Dichloro-2-(trifluoromethoxy)benzene is a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comparative analysis of prominent synthetic routes to this target compound, focusing on efficiency, reagent accessibility, and reaction conditions. The information presented is intended to assist researchers and process chemists in making informed decisions for the synthesis of this compound and related structures.
Overview of Synthetic Strategies
The synthesis of this compound typically commences from the readily available and sterically hindered starting material, 2,6-dichlorophenol. The primary challenge lies in the efficient introduction of the trifluoromethoxy group onto the hydroxyl functionality. This guide evaluates two distinct and prominent approaches: a one-step reaction involving carbon tetrachloride and hydrogen fluoride, and a multi-step electrophilic trifluoromethoxylation using a hypervalent iodine reagent.
Figure 1: Logical workflow for the comparative study of synthetic routes.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their respective efficiencies.
| Parameter | Route 1: CCl4/HF Method | Route 2: Electrophilic Trifluoromethoxylation (Togni's Reagent) |
| Starting Material | 2,6-Dichlorophenol | 2,6-Dichlorophenol |
| Key Reagents | Carbon Tetrachloride (CCl4), Hydrogen Fluoride (HF) | Sodium Hydride (NaH), 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent) |
| Number of Steps | 1 | 2 (Deprotonation and Trifluoromethoxylation) |
| Reaction Temperature | 125-150°C[1] | 0°C to Room Temperature[2] |
| Reaction Pressure | Autogenous (High Pressure)[1] | Atmospheric Pressure |
| Typical Yield | Moderate to High (Estimated 60-80%) | Low (Reported as low as 15% for sterically hindered phenols)[2] |
| Purity of Crude Product | Moderate (Requires careful purification) | Moderate (Requires chromatographic purification) |
| Key Advantages | Inexpensive and readily available reagents, one-step process.[1] | Milder reaction conditions, avoids highly corrosive HF. |
| Key Disadvantages | Requires specialized high-pressure equipment, use of highly corrosive and toxic HF, high temperatures.[1] | High cost of the Togni's reagent, low yield for sterically hindered substrates, potential for competing C-trifluoromethylation.[2] |
Experimental Protocols
Route 1: One-Step Synthesis via Reaction with Carbon Tetrachloride and Hydrogen Fluoride
This method provides a direct conversion of 2,6-dichlorophenol to the desired product.
Reaction Scheme:
Detailed Experimental Protocol:
In a high-pressure autoclave resistant to hydrogen fluoride (e.g., Hastelloy-C), a mixture of 2,6-dichlorophenol (1.0 eq.), carbon tetrachloride (1.5-2.0 eq.), and anhydrous hydrogen fluoride (10-20 eq.) is charged.The autoclave is sealed and heated to a temperature between 125°C and 150°C.[1]The reaction is maintained at this temperature under autogenous pressure for a period of 4 to 8 hours.The progress of the reaction can be monitored by the pressure increase due to the formation of hydrogen chloride.[1]After cooling to room temperature, the excess hydrogen fluoride and hydrogen chloride are carefully vented.The reaction mixture is then diluted with a suitable organic solvent (e.g., dichloromethane) and washed sequentially with water, dilute aqueous sodium bicarbonate, and brine.The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.The crude product is then purified by fractional distillation under vacuum to afford this compound.
Route 2: Electrophilic Trifluoromethoxylation using Togni's Reagent
This two-step approach involves the deprotonation of the phenol followed by reaction with an electrophilic trifluoromethylating agent.
Reaction Scheme:
Detailed Experimental Protocol:
To a stirred solution of 2,6-dichlorophenol (1.0 eq.) in a dry aprotic solvent (e.g., anhydrous N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise.The reaction mixture is stirred at 0°C for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.The reaction mixture is then cooled back to 0°C, and a solution of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II, 1.2 eq.) in the same dry solvent is added dropwise.The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography or gas chromatography.Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization.
-
For large-scale industrial production where cost is a primary driver, the one-step CCl4/HF method is likely the more economically viable option, despite the significant investment in specialized equipment and stringent safety protocols required to handle highly corrosive and toxic reagents at high pressures and temperatures. [1]
-
For laboratory-scale synthesis, where milder conditions and ease of handling are prioritized, the electrophilic trifluoromethoxylation route offers a more accessible, albeit lower-yielding and more expensive, alternative. The low yields reported for sterically hindered phenols with Togni's reagent are a significant drawback that must be considered. [2]
Further research into optimizing the electrophilic trifluoromethoxylation of sterically hindered phenols, perhaps through the use of alternative electrophilic trifluoromethylating reagents or the development of catalytic systems, could lead to a more efficient and widely applicable synthetic route. Researchers should carefully weigh the trade-offs between reagent cost, reaction conditions, yield, and safety considerations when selecting the most appropriate method for their needs.
Figure 2: Decision-making flowchart for selecting a synthetic route.
References
A Comparative Guide to Isotopic Labeling for Mechanistic Investigations of 1,3-Dichloro-2-(trifluoromethoxy)benzene and Related Compounds
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific published isotopic labeling studies for the mechanistic investigation of 1,3-Dichloro-2-(trifluoromethoxy)benzene. Therefore, this guide provides a comparative framework for the application of isotopic labeling techniques to this class of molecule. It outlines the strategic considerations, experimental protocols, and data interpretation that would be essential for such an investigation, using hypothetical data for illustrative purposes. This document is intended to serve as a practical guide for researchers planning mechanistic studies on novel halogenated aromatic compounds.
Part 1: Strategic Comparison of Isotopic Labeling Approaches
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and elucidate reaction mechanisms.[1][2] By replacing one or more atoms in a compound with their heavier, stable isotopes (e.g., Deuterium ²H, Carbon-13 ¹³C) or radioactive isotopes (e.g., Carbon-14 ¹⁴C), researchers can differentiate the parent compound and its metabolites from endogenous molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2][3]
The choice of isotope is critical and depends on the specific research question. For a molecule like this compound, different labeling strategies could be employed to investigate potential metabolic pathways such as hydroxylation, dechlorination, or cleavage of the trifluoromethoxy group.
Table 1: Comparison of Isotopic Labeling Strategies
| Isotope Label | Primary Application in Mechanistic Studies | Advantages | Disadvantages |
| Deuterium (²H) | Probing sites of metabolism (Kinetic Isotope Effect); Use as a non-radioactive tracer.[2][4] | - Relatively inexpensive and simple to incorporate. - Can slow metabolism at the labeled site (KIE), helping to identify metabolic soft spots.[4] - Non-radioactive and safe to handle. | - C-²H bonds can sometimes undergo exchange. - The Kinetic Isotope Effect can alter the metabolic profile compared to the parent compound. |
| Carbon-13 (¹³C) | Tracing the carbon skeleton; Metabolite identification via MS signature.[2][5] | - Stable label, does not exchange. - Minimal alteration of chemical properties. - Creates a characteristic M+1 or M+n peak in MS, simplifying metabolite detection.[6][7] | - More expensive and complex synthesis required. - Natural abundance of ¹³C (~1.1%) must be considered in data analysis. |
| Carbon-14 (¹⁴C) | Quantitative ADME (Absorption, Distribution, Metabolism, Excretion) studies; Mass balance studies.[5][8] | - Extremely high sensitivity of detection (radiometric). - Gold standard for quantitative mass balance studies required by regulatory agencies. | - Radioactive, requiring specialized handling and facilities. - Does not provide structural information directly (requires coupling with MS). |
Decision Pathway for Isotope Selection
The following diagram illustrates a logical workflow for selecting an appropriate isotopic labeling strategy for a mechanistic study.
Part 2: A Hypothetical Workflow for a Mechanistic Metabolism Study
A typical study to investigate the metabolism of a novel compound involves several key stages, from the synthesis of the labeled material to the final analysis and identification of metabolites.
Experimental Workflow Diagram
This diagram outlines the end-to-end process for an in vitro metabolism study using an isotopically labeled compound.
Part 3: Detailed Experimental Protocol
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes. This type of assay is a standard first step in understanding the metabolic fate of a new chemical entity.[4][9]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials & Reagents:
-
Test Compounds: ¹³C₆-labeled this compound (hypothetical) and its unlabeled analog.
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls.[4]
-
Microsomes: Pooled Human Liver Microsomes (HLM), cryopreserved.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).[4]
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., d₆-Warfarin).
2. Preparation:
-
Thaw cryopreserved HLM on ice. Prepare a 1 mg/mL microsomal suspension in phosphate buffer.
-
Prepare 1 mM stock solutions of test and control compounds in DMSO. Create 100 µM working solutions by diluting with buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C in a water bath.
3. Incubation Procedure:
-
In a 96-well plate, add 90 µL of the HLM suspension to the appropriate wells.
-
Add 5 µL of the working solutions for test and control compounds to achieve a final substrate concentration of 5 µM.
-
Include negative control wells that will not receive the NADPH system.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time = 0.
4. Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile (containing the internal standard) to the respective wells.
-
Seal the plate, vortex for 2 minutes to precipitate proteins, and centrifuge at 4000 x g for 15 minutes at 4°C.
5. LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze samples using a validated LC-MS/MS method in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the unlabeled compound, the ¹³C₆-labeled compound, and the internal standard.
Part 4: Data Presentation and Interpretation
The primary quantitative data from a metabolic stability assay is the rate of disappearance of the parent compound over time. This is used to calculate key pharmacokinetic parameters.
Table 2: Hypothetical Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Unlabeled Analog | 25.1 | 27.6 |
| ¹³C₆-Labeled Analog | 24.8 | 27.9 |
| Verapamil (High-Clearance) | < 5 | > 138 |
| Warfarin (Low-Clearance) | > 90 | < 7.7 |
Data is hypothetical. The similarity in half-life and clearance between the unlabeled and ¹³C₆-labeled analog would indicate that this heavy isotope labeling strategy did not significantly alter the molecule's metabolism, making it an excellent tracer for subsequent metabolite identification studies.
Metabolite Identification with ¹³C Labeling
The key advantage of using a stable isotope label is the ability to easily distinguish drug-related metabolites from the complex background matrix of a biological sample.[1][7][10] When a 1:1 mixture of unlabeled and labeled drug is incubated, all drug-related species will appear in the mass spectrometer as a pair of peaks (a doublet) with a mass difference corresponding to the number of incorporated heavy isotopes.
For our hypothetical ¹³C₆-labeled this compound, any metabolite would exhibit a pair of peaks separated by 6 Da (mass of 6 ¹³C vs 6 ¹²C atoms). This unique signature allows for confident identification of metabolites even at very low concentrations. For example, a hydroxylated metabolite would show a doublet at M+16 and (M+6)+16. This approach drastically simplifies data analysis and increases confidence in metabolite structure elucidation.[6]
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. metsol.com [metsol.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. Drug Metabolite Identification: Stable Isotope Methods [ouci.dntb.gov.ua]
- 7. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purity Confirmation of 1,3-Dichloro-2-(trifluoromethoxy)benzene: An Elemental Analysis-Based Comparison Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of elemental analysis with other common techniques for confirming the purity of 1,3-Dichloro-2-(trifluoromethoxy)benzene. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of the methodologies.
Comparison of Purity Determination Methods
Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimental elemental composition to the theoretical values. While highly valuable, it is often complemented by other analytical techniques for a comprehensive purity profile. The table below compares elemental analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, etc.) which are then quantified. Halogens are determined by specific titration or ion chromatography methods. | Percentage composition of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Oxygen (O). | Provides fundamental confirmation of the empirical formula. High accuracy and precision for pure samples. | Does not distinguish between isomers or identify impurities directly. Requires a relatively pure sample for accurate results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio.[1][2][3] | Identifies and quantifies volatile impurities. Provides information on the molecular weight and fragmentation pattern of the main component and impurities. | High sensitivity and selectivity for volatile impurities. Can identify unknown impurities through mass spectral libraries. | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of specific nuclei (e.g., ¹H, ¹⁹F) to determine the concentration of a substance by comparing its signal intensity to that of a certified internal standard.[4][5] | Provides a highly accurate and precise measure of the absolute purity of the main component. Can also identify and quantify NMR-active impurities. | Highly accurate and precise primary analytical method. Does not require a reference standard of the analyte itself. Provides structural information. | Requires a suitable internal standard of known purity. May not detect non-NMR-active impurities. |
Elemental Analysis of this compound
The purity of a synthesized batch of this compound (Molecular Formula: C₇H₃Cl₂F₃O) was assessed using elemental analysis. The following table summarizes the theoretical and hypothetical experimental results.
| Element | Theoretical % | Experimental % (Hypothetical) | Acceptance Criteria |
| Carbon (C) | 36.09 | 36.15 | ± 0.4% |
| Hydrogen (H) | 1.30 | 1.32 | ± 0.4% |
| Chlorine (Cl) | 30.43 | 30.35 | ± 0.4% |
| Fluorine (F) | 24.46 | 24.38 | ± 0.4% |
| Oxygen (O)* | 6.87 | 6.80 | ± 0.5% |
*The oxygen content is often determined by difference and may have a slightly wider acceptance criterion.
The hypothetical experimental results fall within the generally accepted tolerance of ±0.4% for elemental analysis, indicating a high degree of purity for the analyzed sample.
Experimental Protocol: Elemental Analysis
A detailed methodology for the elemental analysis of this compound is provided below.
1. Sample Preparation:
- Ensure the sample is homogenous and dry. If necessary, dry the sample in a vacuum oven at a suitable temperature to remove any residual solvent.
- Accurately weigh approximately 2-3 mg of the sample into a tin capsule for C/H analysis and a separate capsule for halogen analysis using a calibrated microbalance.
2. Instrumentation and Analysis:
- Carbon and Hydrogen (C/H) Analysis:
- Utilize an automated elemental analyzer based on the Dumas combustion method.
- The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
- The resulting combustion gases (CO₂ and H₂O) are passed through a series of scrubbers to remove interfering substances and then detected by thermal conductivity or infrared spectroscopy.
- Chlorine (Cl) and Fluorine (F) Analysis:
- Combust the sample in an oxygen-filled flask (Schöniger flask combustion) or a specialized combustion tube.
- The combustion products containing the halogens are absorbed into a suitable solution (e.g., a dilute solution of hydrogen peroxide).
- The resulting chloride and fluoride ions in the absorption solution are then quantified using ion chromatography (IC) or potentiometric titration.
- Oxygen (O) Analysis:
- Oxygen content is typically determined by difference: %O = 100% - (%C + %H + %Cl + %F).
3. Data Analysis:
- The instrument software calculates the percentage of each element based on the weight of the sample and the detector response.
- Compare the experimental percentages to the theoretical percentages calculated from the molecular formula of this compound.
- The deviation between the experimental and theoretical values should be within the acceptable limits (typically ±0.4%) to confirm the purity of the compound.
Experimental Workflow
The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.
Figure 1. Workflow for Purity Confirmation via Elemental Analysis.
References
Comparison of the toxicological profiles of chlorinated vs. fluorinated benzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of chlorinated and fluorinated benzene derivatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential hazards and metabolic fates of these important classes of chemical compounds.
Executive Summary
Chlorinated and fluorinated benzene derivatives are widely used in various industrial and pharmaceutical applications. However, their toxicological properties differ significantly, largely influenced by the nature of the halogen substituent. Generally, chlorinated benzenes exhibit a greater degree of toxicity, including higher acute toxicity and more evidence of carcinogenicity and mutagenicity, compared to their fluorinated counterparts. This difference is primarily attributed to their metabolic pathways. Chlorinated benzenes can be metabolized to reactive intermediates, such as epoxides and quinones, which can bind to cellular macromolecules and induce toxicity. In contrast, the strong carbon-fluorine bond makes fluorinated benzenes more metabolically stable, often leading to decreased toxicity. This guide will delve into the specific toxicological data and experimental methodologies that underpin these general observations.
Data Presentation
Table 1: Acute Toxicity of Chlorinated and Fluorinated Benzene Derivatives (LD50)
| Compound | Chemical Structure | Species | Route | LD50 (mg/kg) |
| Monochlorobenzene | C6H5Cl | Rat (male) | Oral | 2910 |
| 1,2-Dichlorobenzene | C6H4Cl2 | Rat | Oral | 500 |
| 1,3-Dichlorobenzene | C6H4Cl2 | Rat | Oral | 500-1000 |
| 1,4-Dichlorobenzene | C6H4Cl2 | Rat | Oral | 500-1000 |
| 1,2,4-Trichlorobenzene | C6H3Cl3 | Rat | Oral | 756 |
| Monofluorobenzene | C6H5F | Rat | Oral | 2700 |
| 1,2-Difluorobenzene | C6H4F2 | Mouse | Intraperitoneal | 1500 |
| 1,3-Difluorobenzene | C6H4F2 | Mouse | Intraperitoneal | 1500 |
| 1,4-Difluorobenzene | C6H4F2 | Mouse | Intraperitoneal | 1500 |
Table 2: Carcinogenicity Classification of Benzene and its Halogenated Derivatives
| Compound | IARC Classification | NTP Classification |
| Benzene | Group 1 (Carcinogenic to humans)[1][2] | Known to be a human carcinogen[1] |
| Monochlorobenzene | Group 3 (Not classifiable as to its carcinogenicity to humans) | No evidence of carcinogenicity |
| 1,2-Dichlorobenzene | Group 3 (Not classifiable as to its carcinogenicity to humans) | No evidence of carcinogenicity |
| 1,4-Dichlorobenzene | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen[3] |
| Polychlorinated Biphenyls (PCBs) | Group 1 (Carcinogenic to humans) | Reasonably anticipated to be a human carcinogen |
| Perfluorooctanoic acid (PFOA) | Group 1 (Carcinogenic to humans)[4] | Not listed |
| Perfluorooctanesulfonic acid (PFOS) | Group 2B (Possibly carcinogenic to humans)[4] | Not listed |
Table 3: Mutagenicity of Chlorinated and Fluorinated Benzene Derivatives (Ames Test)
| Compound | Ames Test Result | Metabolic Activation (S9) |
| Benzene | Negative (metabolites are mutagenic)[5][6] | Required |
| Monochlorobenzene | Negative | With and without |
| 1,2-Dichlorobenzene | Negative | With and without |
| 1,4-Dichlorobenzene | Negative | With and without |
| Benzo[b]fluoranthene | Positive[7][8] | Required |
| trans,trans-Muconic acid (Benzene metabolite) | Positive[5] | Required |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These bacteria are exposed to the test compound, and the frequency of reverse mutations to a prototrophic state (ability to synthesize the amino acid) is measured. An increase in the number of revertant colonies compared to the control indicates mutagenic potential. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[9]
Procedure:
-
Strain Selection: At least five strains of bacteria are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate dose range of the test substance.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Rodent Carcinogenicity Bioassay (NTP Protocol)
The National Toxicology Program (NTP) protocol for rodent carcinogenicity bioassays is a long-term study to evaluate the carcinogenic potential of chemicals.[3][10][11][12]
Principle: Laboratory animals (typically rats and mice) are exposed to the test substance for the major portion of their lifespan. The incidence of tumors in the treated groups is compared to that in a concurrent control group.
Procedure:
-
Animal Selection: Two rodent species (usually F344/N rats and B6C3F1 mice) of both sexes are used.[11]
-
Dose Selection: Dose levels are determined from subchronic toxicity studies, with the highest dose being the maximum tolerated dose (MTD).
-
Administration: The test substance is typically administered in the diet, in drinking water, by gavage, or by inhalation for up to two years.[12]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy, and a comprehensive histopathological examination of tissues is performed.
-
Data Analysis: The incidence of tumors in each treated group is statistically compared to the control group.
In Vitro Cytochrome P450 Metabolism Assay
This assay is used to determine the metabolic stability of a compound and to identify the cytochrome P450 (CYP) enzymes responsible for its metabolism.[13][14][15][16][17]
Principle: The test compound is incubated with human liver microsomes (or other CYP-containing systems) and a NADPH-regenerating system. The disappearance of the parent compound and/or the formation of metabolites is monitored over time.
Procedure:
-
System Selection: Human liver microsomes are commonly used as they contain a full complement of CYP enzymes. Recombinant human CYPs can be used to identify the specific enzymes involved in metabolism.
-
Incubation: The test compound is incubated with the microsomal preparation and a NADPH-regenerating system at 37°C. Samples are taken at various time points.
-
Analysis: The concentration of the parent compound and any metabolites is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. By using specific CYP inhibitors or recombinant enzymes, the contribution of individual CYP isoforms to the metabolism of the compound can be determined.[14]
Mandatory Visualization
Caption: Metabolic pathway of chlorobenzene leading to toxic intermediates.
References
- 1. Benzene and Cancer Risk | American Cancer Society [cancer.org]
- 2. Benzene - Cancer-Causing Substances - NCI [cancer.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]
- 5. Mutagenic metabolites of benzene detected in the Microscreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ewg.org [ewg.org]
- 7. Dose-related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. scispace.com [scispace.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 14. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. lnhlifesciences.org [lnhlifesciences.org]
Safety Operating Guide
Navigating the Disposal of 1,3-Dichloro-2-(trifluoromethoxy)benzene: A Comprehensive Safety Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dichloro-2-(trifluoromethoxy)benzene, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1][2] The work area must be well-ventilated, and all personnel should be trained on the specific hazards associated with halogenated organic compounds.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Flame-retardant antistatic protective clothing or a lab coat. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | Minimizes inhalation of potentially harmful vapors. |
Spill Management and Cleanup
In the event of a spill, immediate and decisive action is necessary to contain the material and prevent its spread.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and contaminated soil into a suitable, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) department.
Disposal Procedures for this compound
As a halogenated organic compound, this compound requires disposal as hazardous waste. It should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Collect waste this compound and any materials contaminated with it in a dedicated, clearly labeled hazardous waste container.[4] This container should be specifically designated for halogenated organic waste.[4] Do not mix with non-halogenated waste to avoid costly and complex disposal processes.[5]
-
Container Management: Use a robust, leak-proof container made of a material compatible with the chemical. Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal should be carried out by a licensed waste disposal company.[6] The primary method of disposal for such compounds is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system.
Decision-Making Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1,3-Dichloro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1,3-Dichloro-2-(trifluoromethoxy)benzene. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of safe handling of this compound. The following table summarizes the recommended equipment to prevent exposure.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times when handling the chemical.[1][5] A face shield should be used in conjunction with goggles when there is a risk of splashing.[5][6] Do not wear contact lenses.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, Butyl rubber, Nitrile) | Select gloves tested to a relevant standard (e.g., EN 374, US F739).[1] For prolonged or repeated contact, a glove with a high protection class (breakthrough time >240 minutes) is recommended.[1] Contaminated gloves should be replaced immediately.[1][4] |
| Chemical-resistant apron or coveralls | Overalls or a PVC apron are recommended.[1] For significant exposure risks, a full PVC protective suit may be necessary.[1] | |
| Safety footwear | Use chemical-resistant safety boots with steel toes.[1][4] | |
| Respiratory Protection | Air-purifying respirator | The selection of the respirator class and type depends on the concentration of airborne contaminants.[1] Use in a well-ventilated area is crucial.[1][2] |
Operational Plan: Handling Procedures
Safe handling of this compound requires strict adherence to the following protocols to minimize exposure and prevent accidents.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][2][4]
-
Use explosion-proof electrical and ventilation equipment.[7]
Procedural Steps:
-
Preparation: Before handling, inspect all PPE for integrity.[5] Ensure the work area is clean and uncluttered.
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.[10]
-
Dispose of contents and container to an approved waste disposal plant.[2][10]
Spill Management:
-
Minor Spills:
-
Major Spills:
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations and the integral role of safety measures when working with this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
